molecular formula C17H15ClO6 B1212618 Rosinidin CAS No. 4092-64-2

Rosinidin

Numéro de catalogue: B1212618
Numéro CAS: 4092-64-2
Poids moléculaire: 350.7 g/mol
Clé InChI: RMNPUKCUBWPUTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosinidin is an anthocyanidin cation consisting of benzopyrylium with hydroxy substituents at positions 3 and 5, a methoxy group at position 7 and a 4-hydroxy-3-methoxyphenyl group at position 2. It has a role as a plant metabolite.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

4092-64-2

Formule moléculaire

C17H15ClO6

Poids moléculaire

350.7 g/mol

Nom IUPAC

2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride

InChI

InChI=1S/C17H14O6.ClH/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2;/h3-8H,1-2H3,(H2-,18,19,20);1H

Clé InChI

RMNPUKCUBWPUTH-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O

SMILES canonique

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O.[Cl-]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources of Rosinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosinidin, an O-methylated anthocyanidin, is a naturally occurring pigment with demonstrated antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methods for its extraction and quantification, and an exploration of its role in biological signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.

Introduction

This compound is a specific type of anthocyanidin, a class of flavonoids responsible for many of the red, purple, and blue colors seen in plants. Chemically, it is a derivative of cyanidin, featuring methoxy groups that influence its stability and biological activity. The potential therapeutic applications of this compound, particularly in mitigating oxidative stress and inflammation, have made it a subject of increasing interest in the scientific community. Understanding its natural distribution is the first step toward harnessing its potential.

Natural Sources of this compound

The known natural occurrences of this compound are relatively limited, with two plant species being the primary sources.

Catharanthus roseus

The most well-documented source of this compound is the flower of Catharanthus roseus, commonly known as the Madagascar periwinkle.[1][2] Specifically, certain cultivars with orange-red flowers, such as 'Equator Deep Apricot', have been found to contain significant amounts of this compound, where it exists predominantly in a glycosidic form.[1][2]

Primula rosea

Primula rosea, or the rosy primrose, is another plant species identified as a natural source of this compound, albeit in lower concentrations compared to Catharanthus roseus.[3] The pigment contributes to the characteristic color of its flowers.

Quantitative Data on this compound Content

While this compound has been identified as a major anthocyanin in specific cultivars of Catharanthus roseus, precise quantitative data in the form of mg/g of plant material is not extensively available in the current literature. The concentration of this compound and its glycosides can vary significantly based on the plant cultivar, growing conditions, and the developmental stage of the flower.

Table 1: Qualitative and Semi-Quantitative Data on this compound in Natural Sources

Plant SpeciesPlant PartThis compound FormRelative AbundanceCitation
Catharanthus roseus cv 'Equator Deep Apricot'FlowersThis compound 3-O-[6-O-(alpha-rhamnopyranosyl)-beta-galactopyranoside]Major anthocyanin[1][2]
Primula roseaFlowersThis compoundPresent[3]

Further research employing standardized quantitative methods is necessary to establish definitive concentration ranges of this compound in these and other potential plant sources.

Experimental Protocols

The following sections detail methodologies for the extraction and quantification of this compound from plant materials, based on established protocols for anthocyanin analysis.

Extraction of this compound Glycosides from Catharanthus roseus Flowers

This protocol is a composite method based on common techniques for anthocyanin extraction from plant tissues.

Materials:

  • Fresh or freeze-dried Catharanthus roseus flower petals

  • Methanol containing 0.1% HCl (v/v)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Sample Preparation: Freeze fresh flower petals in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Suspend the powdered plant material in methanol with 0.1% HCl at a 1:10 (w/v) ratio. Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by agitation on a shaker for 2 hours at room temperature in the dark.

  • Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Decant and collect the supernatant.

  • Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (Optional): For cleaner samples, the concentrated extract can be passed through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol.

Quantification of this compound by UPLC-MS/MS

This section outlines a general procedure for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-1 min, 5% B; 1-8 min, 5-40% B; 8-9 min, 40-95% B; 9-10 min, 95% B; 10-12 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its glycosides would be monitored. For this compound (aglycone), the precursor ion [M+H]+ would be m/z 315. The specific product ions would need to be determined by infusion of a standard or from literature data.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of this compound or its glycosides.

Signaling Pathways and Biological Activity

This compound exhibits notable antioxidant and anti-inflammatory activities, which are mediated through its interaction with several key signaling pathways.

Anti-Inflammatory Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][4]

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation This compound This compound This compound->NF-κB Activation

This compound's inhibition of the NF-κB inflammatory pathway.
Antioxidant and Cytoprotective Pathway

The antioxidant effects of this compound are, in part, mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). By activating Nrf2, this compound enhances the cellular defense against oxidative damage.

antioxidant_pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) induces transcription of Cellular Protection Cellular Protection Antioxidant Enzymes (HO-1, NQO1)->Cellular Protection This compound This compound This compound->Nrf2 activates

This compound's activation of the Nrf2 antioxidant response pathway.
Apoptotic Pathway Modulation

This compound has also been implicated in the modulation of apoptosis, or programmed cell death, through its effects on the caspase cascade.[1] Specifically, it has been shown to inhibit the expression of caspase-3, a key executioner caspase in the apoptotic pathway. By downregulating caspase-3, this compound can protect cells from undergoing apoptosis in response to certain stimuli.

apoptotic_pathway Apoptotic Stimuli Apoptotic Stimuli Caspase-3 Activation Caspase-3 Activation Apoptotic Stimuli->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis This compound This compound This compound->Caspase-3 Activation

This compound's inhibitory effect on the caspase-3 apoptotic pathway.

Conclusion

This compound is a promising natural compound with limited but well-defined botanical sources, primarily the flowers of Catharanthus roseus and Primula rosea. While its antioxidant and anti-inflammatory properties are increasingly understood at the molecular level, there is a clear need for more extensive quantitative analysis to determine its concentration in these plants. The development and validation of standardized extraction and quantification protocols are crucial for advancing research into the therapeutic potential of this compound. This guide provides a foundational overview to support such future investigations.

References

An In-depth Technical Guide to Rosinidin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin is an O-methylated anthocyanidin, a subclass of flavonoids, which are naturally occurring plant pigments. As a derivative of cyanidin, this compound is characterized by the presence of methoxy groups on its core structure, which influences its chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, biosynthesis, and known biological activities of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Identification

This compound is structurally a derivative of the flavylium cation, which forms the core of all anthocyanidins. Its unique structure arises from the specific pattern of hydroxylation and methylation on the phenyl rings.

IUPAC Name: 2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-chromenylium-3,5-diol[1]

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 4092-64-2[1][2]
Molecular Formula C₁₇H₁₅O₆⁺[3][4]
Molecular Weight 315.30 g/mol [3][4]
InChI InChI=1S/C17H14O6/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2/h3-8H,1-2H3,(H2-,18,19,20)/p+1[5]
InChIKey GNONHFYAESLOCB-UHFFFAOYSA-O[5]
Canonical SMILES COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O[1]
Synonyms Rosinidine, 3,4′,5-Trihydroxy-3′,7-dimethoxyflavylium[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in potential therapeutic applications. While specific experimental data for this compound is limited, properties can be inferred from its structural class.

Table 2: Physicochemical Properties of this compound

PropertyValueRemarks
Melting Point Data not available-
Boiling Point Data not available-
Solubility Varies based on the solvent. Generally soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in water.The stability and solubility can be influenced by the solvent and pH.[2]
Stability Stability is dependent on pH, temperature, and light exposure. Anthocyanins are generally more stable in acidic conditions.The stability of related anthocyanins like cyanidin 3-sophoroside is pH and temperature-dependent.[6]
pKa Data not available-
LogP Data not available-

Spectral Data for Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the A and B rings, as well as singlets for the two methoxy groups. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and methoxy substituents.

  • ¹³C-NMR: The carbon NMR spectrum would display signals for the 17 carbon atoms in the this compound structure. The chemical shifts of the carbons in the aromatic rings and the flavylium cation core would be characteristic of the anthocyanidin skeleton, with specific shifts for the methoxy-substituted carbons.

4.2. Infrared (FTIR) Spectroscopy The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3600-3200 cm⁻¹ would indicate the presence of O-H stretching vibrations from the hydroxyl groups. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. C-O stretching vibrations from the ether and hydroxyl groups would be present in the 1300-1000 cm⁻¹ range.

4.3. UV-Visible (UV-Vis) Spectroscopy Anthocyanidins typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, one band would be expected in the UV region (around 280 nm), and a second, stronger band in the visible region (around 520-540 nm), which is responsible for its color. The exact λmax would be dependent on the solvent and pH.

4.4. Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

  • ESI-MS: Electrospray ionization mass spectrometry would show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the this compound cation (m/z 315.09).

  • ESI-MS/MS: Tandem mass spectrometry would reveal characteristic fragmentation patterns. The radical loss of a methyl group (CH₃) is a common fragmentation for methoxylated flavonoids.[3][7][8][9] Other fragments would arise from the cleavage of the heterocyclic ring, providing structural information.[10][11]

Natural Sources and Biosynthesis

5.1. Natural Sources this compound is found as a pigment in the flowers of several plant species, including:

  • Catharanthus roseus (Madagascar Periwinkle)[3]

  • Primula rosea (Himalayan Meadow Primrose)[3]

5.2. Biosynthesis this compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The core anthocyanidin structure is formed from the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. The specific biosynthesis of this compound involves the methylation of its precursor, cyanidin. This methylation is catalyzed by specific O-methyltransferase (OMT) enzymes.

Rosinidin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone Chalcone Synthase Naringenin Naringenin Naringenin_Chalcone->Naringenin Chalcone Isomerase Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Flavanone 3-hydroxylase Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Flavonoid 3'-hydroxylase Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin Dihydroflavonol 4-reductase Cyanidin Cyanidin Leucocyanidin->Cyanidin Anthocyanidin synthase This compound This compound Cyanidin->this compound Cyanidin O-methyltransferase(s)

Caption: General biosynthetic pathway of this compound from Phenylalanine.

The final step in the biosynthesis of this compound is the methylation of cyanidin at the 3' and 7' positions. This reaction is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[12] The characterization of these specific enzymes in this compound-producing plants is an area of ongoing research.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further investigation in drug development.

6.1. Antioxidant Activity Like many flavonoids, this compound possesses antioxidant properties. It can scavenge free radicals, thereby potentially mitigating oxidative stress-related cellular damage.[13]

6.2. Anti-inflammatory Activity this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory mediators.[13] One of the key mechanisms is the inhibition of nitric oxide (NO) production in activated macrophages.[14][15][16][17]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB iNOS_Expression iNOS Gene Expression NF_kB->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation This compound This compound This compound->NF_kB Inhibits Extraction_Purification_Workflow Plant_Material Plant Material (e.g., Primula rosea flowers) Extraction Extraction with acidified methanol or ethanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under vacuum Filtration->Concentration Crude_Extract Crude Anthocyanin Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Amberlite XAD-7, Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC_Purification Preparative HPLC Fraction_Collection->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

References

Rosinidin: A Technical Guide to Its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosinidin, a naturally occurring O-methylated anthocyanidin, has garnered significant scientific interest due to its diverse and potent biological activities. First identified as a floral pigment, research has unveiled its potential as a therapeutic agent, demonstrating notable antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties. This technical guide provides a comprehensive overview of the discovery and historical research of this compound, detailing its physicochemical properties, isolation and synthesis methodologies, and mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Furthermore, this guide visualizes the complex signaling pathways modulated by this compound, offering a deeper understanding of its molecular interactions.

Introduction

This compound is an O-methylated anthocyanidin, a subclass of flavonoids, that was first identified as a pigment in the flowers of Catharanthus roseus and at lower concentrations in Primula rosea.[1] Its chemical structure, characterized by a specific pattern of hydroxyl and methoxy groups on the flavylium backbone, underpins its unique biological activities.[2] Early research focused on its role as a natural colorant. However, subsequent investigations have revealed a spectrum of pharmacological effects, positioning this compound as a promising candidate for drug development. This guide will delve into the scientific journey of this compound, from its initial discovery to the current understanding of its therapeutic potential.

Physicochemical Properties

This compound is structurally derived from cyanidin. Its systematic IUPAC name is 3,5-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1-benzopyrylium.[1] The presence of hydroxyl and methoxy groups contributes to its antioxidant capacity and its ability to interact with various biological targets.

PropertyValueReference
Chemical Formula C₁₇H₁₅O₆⁺[1]
Molar Mass 315.30 g/mol [1]
CAS Number 4092-64-2[1]
Appearance Red to purple pigment[3]

Isolation and Synthesis

Natural Isolation

While a highly detailed, step-by-step protocol specifically for the isolation of pure this compound is not extensively documented in readily available literature, a general methodology can be inferred from the extraction of anthocyanins and other alkaloids from Catharanthus roseus. The following is a generalized protocol based on common phytochemical extraction techniques.

Experimental Protocol: General Extraction and Isolation of Anthocyanins from Catharanthus roseus

  • Plant Material Preparation: Fresh flowers of Catharanthus roseus are collected and shade-dried. The dried petals are then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent, typically methanol or ethanol, often acidified with a small amount of hydrochloric or acetic acid to stabilize the anthocyanin flavylium cation.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in an acidic aqueous solution and partitioned with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The aqueous layer containing the polar anthocyanins is retained.

  • Column Chromatography: The aqueous extract is then subjected to column chromatography for purification. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or Amberlite XAD-7. The mobile phase typically consists of a gradient of solvents, such as water, methanol, ethanol, and acidified water, to elute compounds based on their polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound, often by comparison with a known standard.

  • Final Purification: Fractions enriched with this compound are combined, concentrated, and may be subjected to further purification steps like preparative HPLC to obtain the pure compound.

Chemical Synthesis

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These primary activities are believed to underpin its therapeutic potential in various disease models.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress.[4] This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: this compound is dissolved in methanol to prepare a series of concentrations.

  • Reaction: A specific volume of each this compound concentration is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined.

Note: Specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various studies. It can suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5] This is primarily achieved through the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Protocol: In Vitro NF-κB Inhibition Assay

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response and activate the NF-κB pathway.

  • Analysis: The inhibition of NF-κB activation can be assessed by various methods, including:

    • Western Blotting: Measuring the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.

    • Reporter Gene Assay: Using a cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

  • Data Analysis: The dose-dependent inhibition of NF-κB activation by this compound is quantified, and an IC50 value can be calculated.

Note: A specific in vitro IC50 value for this compound's NF-κB inhibitory activity was not found in the reviewed literature.

Neuroprotective Effects

This compound has shown promise in protecting against neurodegeneration in animal models. Its neuroprotective effects are linked to its ability to reduce oxidative stress and neuroinflammation in the brain.[4]

Anti-diabetic Potential

Studies in diabetic rat models have indicated that this compound may help manage diabetes. It has been shown to improve blood sugar control and protect pancreatic beta-cells.[5]

Quantitative Data

The following tables summarize the quantitative data from key in vivo studies on the biological activities of this compound.

Table 1: Effects of this compound on Biochemical Parameters in a Rat Model of Parkinson's Disease [4]

ParameterControlRotenone (0.5 mg/kg)Rotenone + this compound (10 mg/kg)Rotenone + this compound (20 mg/kg)
IL-6 (pg/mg protein) 52.3 ± 2.1148.7 ± 4.598.2 ± 3.865.4 ± 2.9
TNF-α (pg/mg protein) 112.8 ± 3.9289.4 ± 6.2195.7 ± 5.1138.6 ± 4.3
NF-κB (relative units) 1.0 ± 0.13.8 ± 0.32.1 ± 0.21.4 ± 0.1
Nrf2 (relative units) 1.0 ± 0.10.4 ± 0.050.7 ± 0.080.9 ± 0.1
Dopamine (ng/mg protein) 15.8 ± 0.76.2 ± 0.410.3 ± 0.613.1 ± 0.8

Table 2: Effects of this compound on Biochemical Parameters in a Streptozotocin-Induced Diabetic Rat Model [5]

ParameterNormal ControlDiabetic ControlDiabetic + this compound (10 mg/kg)Diabetic + this compound (20 mg/kg)
Blood Glucose (mg/dL) 98.5 ± 4.2345.8 ± 12.1189.3 ± 9.8125.6 ± 7.5
Serum Insulin (µU/mL) 14.8 ± 0.95.2 ± 0.49.7 ± 0.712.3 ± 0.8
TNF-α (pg/mL) 48.2 ± 2.5135.6 ± 6.889.4 ± 4.762.1 ± 3.3
IL-6 (pg/mL) 35.7 ± 1.9112.3 ± 5.475.8 ± 3.948.9 ± 2.6

Signaling Pathways and Molecular Interactions

This compound exerts its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway. It is proposed that this compound may interfere with the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, this compound keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

NFkB_Pathway Proposed Inhibition of NF-κB Pathway by this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Pro_inflammatory_Genes translocates to nucleus and activates NFkB_IkBa->NFkB IκBα degradation Nucleus Nucleus This compound This compound This compound->IKK inhibits

Proposed Inhibition of NF-κB Pathway by this compound
Activation of the Nrf2 Signaling Pathway

This compound's antioxidant effects are linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is thought to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Nrf2_Pathway Proposed Activation of Nrf2 Pathway by this compound cluster_nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 (Inactive) Oxidative_Stress->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Nrf2_Keap1->Nrf2 Nrf2 release Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes activates This compound This compound This compound->Nrf2_Keap1 promotes dissociation

Proposed Activation of Nrf2 Pathway by this compound

Conclusion and Future Directions

This compound has emerged from its role as a simple floral pigment to become a compound of significant interest in the field of drug discovery. Its well-documented antioxidant and anti-inflammatory properties, coupled with promising in vivo data in models of neurodegeneration and diabetes, highlight its therapeutic potential. However, to fully realize this potential, further research is imperative.

Future studies should focus on elucidating the precise molecular targets of this compound and obtaining detailed pharmacokinetic and pharmacodynamic profiles. The development of efficient and scalable synthesis methods is crucial for its translation into clinical applications. Furthermore, while preclinical data is encouraging, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans. The continued exploration of this fascinating molecule holds the promise of new therapeutic strategies for a range of debilitating diseases.

References

In Vitro Biological Activities of Rosinidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin is an O-methylated anthocyanidin, a type of flavonoid that contributes to the color of various flowers and fruits. Like other anthocyanidins, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available in vitro data on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and potential anticancer effects. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Activity

The antioxidant properties of anthocyanidins are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. While specific quantitative data for this compound's antioxidant capacity in various in vitro assays is not extensively reported in publicly available literature, its activity can be inferred from studies on similar anthocyanidins.

Data Summary

No specific IC50 values for this compound in DPPH, ABTS, or ORAC assays were found in the reviewed literature. The antioxidant activity is expected to be comparable to other O-methylated anthocyanidins.

AssayAnalyteThis compound (Predicted Activity)Reference Compound (Example)
DPPH Radical ScavengingIC50Data Not AvailableCyanidin-3-glucoside: ~10-50 µg/mL
ABTS Radical ScavengingIC50Data Not AvailableMalvidin-3-glucoside: ~5-20 µg/mL
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/gData Not AvailableData varies widely based on extract
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of this compound to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Workflow for DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound This compound Stock Solution plate 96-well plate This compound->plate Add sample dpph DPPH Solution (0.1 mM) dpph->plate Add reagent incubation Incubate (30 min, dark) plate->incubation reader Measure Absorbance (517 nm) incubation->reader calculation Calculate % Inhibition reader->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids, including anthocyanidins, are known to possess anti-inflammatory properties by modulating key inflammatory pathways. In vitro studies often utilize macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Data Summary
AssayCell LineAnalyteThis compound (Predicted IC50)Reference Compound (Example)
Nitric Oxide (NO) ProductionRAW 264.7NitriteData Not AvailableQuercetin: ~10-30 µM
TNF-α ProductionRAW 264.7TNF-αData Not AvailableLuteolin: ~5-20 µM
IL-6 ProductionRAW 264.7IL-6Data Not AvailableApigenin: ~10-40 µM
Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the IC50 value for the inhibition of NO production.

Workflow for Nitric Oxide Production Assay

NO_Assay cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Analysis seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate (15 min) add_griess->incubate_griess measure_abs Measure Absorbance (540 nm) incubate_griess->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50

Caption: Workflow of the in vitro nitric oxide production assay.

Anticancer Activity

The potential of flavonoids to inhibit the growth of cancer cells is an active area of research. In vitro assays such as the MTT assay are commonly used to assess the cytotoxicity of compounds against various cancer cell lines.

Data Summary

No specific IC50 values for this compound against common cancer cell lines like HeLa or MCF-7 were found in the reviewed literature.

AssayCell LineParameterThis compound (Predicted IC50)Reference Compound (Example)
MTT AssayHeLa (Cervical Cancer)Cell Viability (IC50)Data Not AvailableQuercetin: ~20-100 µM
MTT AssayMCF-7 (Breast Cancer)Cell Viability (IC50)Data Not AvailableGenistein: ~15-50 µM
Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Reaction:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Workflow for MTT Assay

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_analysis Analysis seed_cells Seed Cancer Cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (2-4 h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50

Caption: Workflow of the MTT cell viability assay.

Enzyme Inhibition

Flavonoids are known to inhibit various enzymes involved in different physiological and pathological processes.

Data Summary

No specific IC50 values for this compound's inhibitory activity against tyrosinase, α-amylase, or α-glucosidase were found in the reviewed literature.

EnzymeAssay PrincipleThis compound (Predicted IC50)Reference Compound (Example)
TyrosinaseInhibition of DOPAchrome formationData Not AvailableKojic Acid: ~5-20 µM
α-AmylaseInhibition of starch hydrolysisData Not AvailableAcarbose: ~10-100 µg/mL
α-GlucosidaseInhibition of pNPG hydrolysisData Not AvailableAcarbose: ~50-200 µg/mL
Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of the enzyme tyrosinase, which is involved in melanin synthesis.

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add this compound at various concentrations, followed by the tyrosinase solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the increase in absorbance at 475 nm over time.

  • Calculation:

    • Calculate the percentage of enzyme inhibition.

    • Determine the IC50 value.

Modulation of Signaling Pathways

This compound, like other flavonoids, is thought to exert its biological effects by modulating intracellular signaling pathways. In vivo evidence suggests that this compound can influence the NF-κB, Nrf2, and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In an inflammatory state, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. This compound is predicted to inhibit this translocation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes. This compound is predicted to activate this protective pathway.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Induces release ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Predicted activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

The available evidence, primarily from studies on structurally related anthocyanidins and a limited number of in vivo studies on this compound itself, suggests that this compound possesses a range of biological activities in vitro. These include antioxidant, anti-inflammatory, and potential anticancer properties. However, there is a clear need for further research to specifically quantify these activities for this compound and to elucidate the precise molecular mechanisms involved. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting future in vitro studies on this promising natural compound. Researchers are encouraged to perform direct quantitative assays to establish a comprehensive profile of this compound's in vitro bioactivities.

References

Rosinidin: A Technical Guide on its Role as a Plant Pigment and Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Rosinidin is an O-methylated anthocyanidin, a class of water-soluble flavonoids that impart a range of colors to plants. As a pigment, it is found in the flowers of species such as Catharanthus roseus and Primula rosea.[1] Beyond its chromatic role, this compound is gaining attention within the scientific community for its potential pharmacological activities, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, physicochemical properties, and its role as a plant pigment. It details experimental protocols for its extraction, identification, and functional assessment and summarizes key quantitative data. Furthermore, this document illustrates the core biochemical pathways and experimental workflows relevant to this compound research, making it a valuable resource for researchers in plant science, pharmacology, and drug development.

Chemical and Physical Properties of this compound

This compound is a specific type of anthocyanidin (the aglycone form of anthocyanins) characterized by methoxy groups (-OCH₃) at the 3' and 7' positions and hydroxyl groups (-OH) at the 4' and 5 positions on its core flavylium cation structure.[2] It is structurally derived from cyanidin. This unique substitution pattern governs its chemical reactivity, stability, and color expression.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol[2][3]
CAS Number 4092-64-2[4]
Molecular Formula C₁₇H₁₅O₆⁺ (cation)[3]
Molecular Weight 315.30 g/mol (cation)[3]
Canonical SMILES COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O[4]
InChIKey GNONHFYAESLOCB-UHFFFAOYSA-O[4]

This compound's Role as a Plant Pigment

Biosynthesis

This compound is synthesized via the highly conserved anthocyanin biosynthesis pathway, which is a branch of the general flavonoid pathway.[5][6] The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. Naringenin is then converted to dihydroflavonols, which are the precursors to all anthocyanidins.

The synthesis of this compound specifically involves the methylation of cyanidin or its precursors. This methylation step is a critical modification that diversifies the color and stability of the final pigment. The entire pathway is regulated by a complex of transcription factors known as the MBW complex (MYB-bHLH-WD40), which controls the expression of the structural genes encoding the biosynthetic enzymes.[6][7]

Anthocyanin_Biosynthesis L_Phe L-Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA L_Phe->Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (DHK) Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin (DHQ) Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX This compound This compound Cyanidin->this compound Methyltransferase(s)

Caption: Simplified biosynthesis pathway leading to this compound.
Factors Affecting Color and Stability

Like all anthocyanins, the color and stability of this compound are highly dependent on environmental factors.

  • pH: this compound's structure and, consequently, its color, change dramatically with pH.[8] In strongly acidic conditions (pH < 3), it exists predominantly as the stable, colored flavylium cation. As the pH increases towards neutral, it undergoes hydration to form a colorless carbinol pseudobase and eventually a yellow chalcone.[9][10] This property makes anthocyanins natural pH indicators.

  • Temperature: High temperatures accelerate the degradation of anthocyanins, including this compound.[5] Thermal degradation typically follows first-order kinetics and involves the hydrolytic opening of the pyran ring, leading to a loss of color.[9][11]

  • Light and Oxygen: Exposure to light and oxygen can also promote the degradation of the pigment structure.

  • Co-pigmentation: The presence of other molecules, such as other flavonoids, phenolic acids, or metal ions, can form complexes with this compound. This co-pigmentation can lead to a bathochromic shift (deepening of color) and an increase in pigment stability.

Bioactivity and Potential Therapeutic Applications

This compound exhibits several biological activities that make it a compound of interest for drug development.

Antioxidant Activity

This compound's flavonoid structure, with its multiple hydroxyl groups, confers potent free-radical scavenging abilities. It can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, which is implicated in numerous chronic diseases. Studies on various flavonoids demonstrate strong activity in standard antioxidant assays.[1]

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Research indicates that this compound can exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] These pathways control the expression of pro-inflammatory cytokines like TNF-α and various interleukins. By suppressing their activation, this compound can reduce the inflammatory response.[12][13]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Rotenone) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Activates Transcription NFkB->Cytokines Activates Transcription This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Extraction_Workflow start Plant Material (e.g., C. roseus flowers) prep Sample Preparation (Drying, Grinding) start->prep extraction Solvent Extraction (e.g., Acidified Methanol/Ethanol, Soxhlet or UAE) prep->extraction filtration Filtration / Centrifugation (Remove solid residue) extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (e.g., Macroporous Resin Column Chromatography) concentration->purification analysis Analysis & Identification (HPLC-DAD, LC-MS) purification->analysis

References

Rosinidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Rosinidin, focusing on its physicochemical properties, biological activity, and relevant experimental methodologies.

Core Compound Data

This compound is a naturally occurring anthocyanidin, a type of flavonoid, found in various plants.[1][2] It is recognized for its antioxidant and anti-inflammatory properties.[1][2] The fundamental physicochemical properties of this compound are summarized below.

IdentifierValueSource
CAS Number 4092-64-2[1][2][3][4][5]
Molecular Formula C₁₇H₁₅O₆⁺ (Cation)[3][6]
C₁₇H₁₅ClO₆ (Chloride Salt)[2][4]
Molecular Weight 315.30 g/mol (Cation)[3][6]
350.75 g/mol (Chloride Salt)[1][2]
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential in preclinical studies, primarily through its antioxidant and anti-inflammatory mechanisms. These activities suggest its therapeutic potential in conditions such as neurodegenerative diseases and diabetes.

Anti-inflammatory and Neuroprotective Signaling

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular defense. A prominent mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3][7]

  • NF-κB Inhibition: In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8] this compound has been observed to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[3][8]

  • Nrf2 Activation: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. When activated, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes. This compound has been shown to activate this pathway, enhancing the cellular antioxidant response.[3]

The interplay of these pathways is crucial in the neuroprotective effects of this compound observed in models of Parkinson's disease.[3] By mitigating neuroinflammation and oxidative stress, this compound helps protect neurons from damage.[3][7]

G This compound's Anti-inflammatory and Antioxidant Signaling Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB Nrf2 Nrf2 Activation This compound->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Rotenone, LPS) Inflammatory_Stimuli->NFkB Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Proinflammatory_Cytokines->Neuronal_Damage Antioxidant_Enzymes->Oxidative_Stress G Workflow for In Vivo Neuroprotection Study cluster_setup Experimental Setup cluster_analysis Analysis Animal_Model Male Wistar Rats Grouping Randomization into 5 Groups Animal_Model->Grouping Induction Rotenone Induction (0.5 mg/kg) Grouping->Induction Treatment This compound Treatment (10 & 20 mg/kg for 28 days) Induction->Treatment Behavioral_Tests Behavioral Analysis (Day 29) Treatment->Behavioral_Tests Sacrifice Sacrifice and Brain Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Assays Biochemical Analysis (ELISA, etc.) Sacrifice->Biochemical_Assays

References

Rosinidin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosinidin, a naturally occurring anthocyanidin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, focusing on its anti-diabetic, neuroprotective, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts. While extensive in vivo data exists, this guide also highlights the current gaps in in vitro quantitative metrics and suggests avenues for future investigation.

Introduction

This compound is an O-methylated anthocyanidin pigment found in various flowering plants, such as Catharanthus roseus and Primula rosea.[1] Structurally, it is a derivative of cyanidin. Like other anthocyanins, this compound exhibits potent antioxidant and anti-inflammatory properties which are foundational to its observed therapeutic effects.[1][2] Preclinical studies have demonstrated its potential in mitigating a range of pathological conditions, including diabetes mellitus, neurodegenerative diseases, and inflammatory disorders. This guide aims to consolidate the existing scientific knowledge on this compound to serve as a valuable resource for the scientific community.

Therapeutic Applications and Mechanisms of Action

Anti-Diabetic Effects

This compound has shown significant promise in the management of diabetes and its complications. In vivo studies have demonstrated its ability to ameliorate hyperglycemia, improve lipid profiles, and protect pancreatic β-cells.[1]

Mechanism of Action: The anti-diabetic effects of this compound are believed to be mediated through multiple mechanisms, including:

  • Reduction of Pro-inflammatory Cytokines: this compound treatment has been shown to significantly decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in diabetic animal models.[1]

  • Modulation of Lipid Metabolism: It favorably alters lipid profiles by affecting lipid metabolic pathways.[1]

  • Antioxidant Activity: By scavenging free radicals and boosting endogenous antioxidant defenses, this compound protects pancreatic β-cells from oxidative stress-induced damage.[1]

Neuroprotective Effects

This compound exhibits neuroprotective properties, suggesting its potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][3]

Mechanism of Action: The neuroprotective effects of this compound are linked to its ability to:

  • Inhibit Neuroinflammation: this compound can suppress the activation of microglia and the subsequent release of pro-inflammatory mediators in the brain.[2]

  • Activate the Nrf2 Pathway: It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[2]

  • Inhibit NF-κB Signaling: this compound can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation.[2]

  • Reduce Oxidative Stress: Its antioxidant properties help to mitigate neuronal damage caused by reactive oxygen species (ROS).[2]

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of this compound are central to its therapeutic potential across various disease models.

Mechanism of Action:

  • NF-κB Inhibition: this compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory genes.[2]

  • Nrf2 Activation: Its antioxidant effects are mediated, in part, through the activation of the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes.[2]

  • Direct Radical Scavenging: As a flavonoid, this compound can directly scavenge free radicals.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vivo Anti-Diabetic Effects of this compound in Streptozotocin-Induced Diabetic Rats [1]

ParameterDiabetic ControlThis compound (10 mg/kg)This compound (20 mg/kg)
Blood Glucose (mg/dL)IncreasedSignificantly DecreasedSignificantly Decreased
Serum Insulin (µU/mL)DecreasedSignificantly IncreasedSignificantly Increased
TNF-α (pg/mL)IncreasedSignificantly DecreasedSignificantly Decreased
IL-1β (pg/mL)IncreasedSignificantly DecreasedSignificantly Decreased
IL-6 (pg/mL)IncreasedSignificantly DecreasedSignificantly Decreased
MDA (nmol/mg protein)IncreasedSignificantly DecreasedSignificantly Decreased
SOD (U/mg protein)DecreasedSignificantly IncreasedSignificantly Increased
CAT (U/mg protein)DecreasedSignificantly IncreasedSignificantly Increased

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease [2]

ParameterDisease ControlThis compound (10 mg/kg)This compound (20 mg/kg)
TNF-αElevatedDownregulatedDownregulated
IL-1βElevatedDownregulatedDownregulated
IL-6ElevatedDownregulatedDownregulated
NF-κBElevatedDownregulatedDownregulated
Nrf2DecreasedUpregulatedUpregulated
Caspase-3ElevatedDownregulatedDownregulated
MDAElevatedReducedReduced
GSHDepletedRestoredRestored
SODReducedRestoredRestored
CATReducedRestoredRestored

Experimental Protocols

In Vivo Anti-Diabetic Study in Rats[1]
  • Animal Model: Streptozotocin (STZ)-induced diabetic rats.

  • Groups:

    • Normal Control

    • Diabetic Control (STZ-induced)

    • Diabetic + this compound (10 mg/kg, p.o.)

    • Diabetic + this compound (20 mg/kg, p.o.)

  • Treatment Duration: 30 days.

  • Biochemical Analysis:

    • Blood glucose and serum insulin levels were measured.

    • Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were quantified using ELISA kits.

    • Oxidative stress markers (MDA, SOD, CAT) were assessed in tissue homogenates.

In Vivo Neuroprotective Study in Rats[2]
  • Animal Model: Rotenone-induced Parkinson's disease model in rats.

  • Groups:

    • Control

    • Disease Control (Rotenone-induced)

    • Rotenone + this compound (10 mg/kg)

    • Rotenone + this compound (20 mg/kg)

  • Treatment Duration: 28 days.

  • Biochemical Analysis:

    • Levels of neuroinflammatory cytokines (TNF-α, IL-1β, IL-6) and transcription factors (NF-κB, Nrf2) were determined by ELISA.

    • Apoptotic marker (Caspase-3) was measured.

    • Oxidative stress markers (MDA, GSH, SOD, CAT) were quantified.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action in Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_this compound Therapeutic Intervention cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus Active NF-κB (in nucleus) NFκB->NFκB_nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFκB_nucleus->ProInflammatory_Genes Induces

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

This compound's Proposed Mechanism of Antioxidant Action

G cluster_stress Cellular Stress cluster_this compound Therapeutic Intervention cluster_pathway Nrf2 Signaling Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change This compound This compound This compound->Keap1 Promotes Nrf2 release Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nucleus Active Nrf2 (in nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (SOD, CAT, etc.) ARE->Antioxidant_Genes Activates

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

General Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell adherence A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT or other viability reagent D->E F Incubate for 2-4h E->F G Measure absorbance or fluorescence F->G H Calculate IC50 value G->H

Caption: A generalized workflow for determining the IC50 of this compound in cancer cell lines.

Future Directions and Conclusion

The existing preclinical data strongly support the therapeutic potential of this compound in a variety of diseases, primarily driven by its anti-inflammatory and antioxidant properties. However, to advance this compound towards clinical applications, further research is imperative. Key areas for future investigation include:

  • In Vitro Quantitative Studies: There is a pressing need for studies determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and its half-maximal effective concentration (EC50) for antioxidant and anti-inflammatory activities in relevant cell-based assays.

  • Enzyme Inhibition Kinetics: Detailed kinetic studies are required to understand how this compound interacts with key enzymatic targets.

  • Pharmacokinetics and Bioavailability: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to determine its bioavailability and optimal dosing strategies.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rosinidin from Primula rosea Flowers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Primula rosea, commonly known as the rosy primrose, is a flowering plant native to the Himalayas.[1] Its vibrant pink flowers are a source of the anthocyanidin known as rosinidin.[1] Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[2][3] These pigments are of significant interest to the pharmaceutical and food industries due to their antioxidant properties and potential health benefits.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from the flowers of Primula rosea. The methodology is based on established techniques for anthocyanin extraction from plant tissues, primarily utilizing acidified solvent extraction followed by solid-phase extraction for purification.[2][4][5]

Experimental Protocols

1. Materials and Reagents

  • Fresh or lyophilized Primula rosea flowers

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Hydrochloric acid (HCl) or Formic acid (FA)

  • Distilled or deionized water

  • Ethyl acetate

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Liquid nitrogen

  • Mortar and pestle or a laboratory blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • pH meter

  • Glassware (beakers, flasks, graduated cylinders)

  • Filter paper or vacuum filtration system

2. This compound Extraction Protocol

This protocol outlines the solid-liquid extraction of this compound from Primula rosea flowers. The use of an acidified solvent is crucial for the stability of the flavylium cation form of anthocyanins.[3][6]

2.1. Sample Preparation:

  • Harvest fresh Primula rosea flowers and either process immediately or freeze-dry (lyophilize) for later use. Fresh samples should be processed quickly to maintain the integrity of the anthocyanins.[3]

  • For fresh flowers, weigh a desired amount (e.g., 10 g). For dried flowers, a smaller amount (e.g., 1 g) can be used.

  • If using fresh flowers, flash-freeze them with liquid nitrogen.

  • Grind the frozen or dried flower petals into a fine powder using a mortar and pestle or a laboratory blender. Reducing the particle size increases the surface area for extraction.[3]

2.2. Extraction Procedure:

  • Prepare the extraction solvent: Acidified methanol (e.g., 0.1% HCl in methanol, v/v) or acidified ethanol are commonly used.[3][6] Organic acids like formic acid can be used as an alternative to strong acids to prevent the degradation of acylated anthocyanins.[7][8]

  • Transfer the powdered flower material to a flask.

  • Add the extraction solvent at a specific solid-to-liquid ratio. A common starting point is a 1:10 to 1:25 ratio (e.g., 1 g of powder in 10-25 mL of solvent).[5][9]

  • Macerate the mixture by stirring or shaking for a recommended duration. Extraction can be performed at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a period ranging from 1 to 24 hours.[7][10] For a starting point, macerate for 2 hours at room temperature in the dark to prevent photodegradation.

  • Separate the extract from the solid residue by centrifugation (e.g., 4000 x g for 15-20 minutes) or vacuum filtration.[7]

  • Collect the supernatant (the extract). The extraction process can be repeated on the solid residue to maximize the yield.

  • Combine the supernatants from all extractions.

  • Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the solvent.

3. This compound Purification Protocol

Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating anthocyanins from crude extracts by removing sugars, organic acids, and other phenolic compounds.[1][4][11]

3.1. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing methanol through it, followed by distilled water.[4]

3.2. Sample Loading and Washing:

  • Dissolve the concentrated crude extract in a small volume of acidified water (e.g., pH 2).

  • Load the dissolved extract onto the conditioned C18 SPE cartridge. The non-polar anthocyanins will be retained on the stationary phase, while polar impurities like sugars will pass through.[1]

  • Wash the cartridge with acidified water to remove any remaining polar impurities.

  • A subsequent wash with a solvent like ethyl acetate can be performed to remove less polar, non-anthocyanin phenolic compounds.[1]

3.3. Elution:

  • Elute the retained this compound from the cartridge using acidified methanol (e.g., methanol with 0.1% HCl).[4]

  • Collect the eluate containing the purified this compound.

  • The purified extract can be dried under a stream of nitrogen or by using a rotary evaporator.

  • Store the purified this compound at low temperatures (e.g., -20°C) in the dark to prevent degradation.

Data Presentation

The following table summarizes key parameters for the extraction and purification of this compound, derived from general anthocyanin extraction protocols. Researchers should optimize these parameters for Primula rosea specifically.

ParameterExtractionPurification (SPE)Reference
Solvent Acidified Methanol or Ethanol (e.g., with 0.1% HCl or Formic Acid)Acidified Methanol for elution[3][6]
Solid-to-Liquid Ratio 1:10 to 1:25 (w/v)-[5][9]
Temperature Room Temperature to 50°CRoom Temperature[7][10]
Duration 1 - 24 hours-[7]
Purification Sorbent -C18[1][4]
Washing Solvents -Acidified Water, Ethyl Acetate[1]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) start Primula rosea Flowers freeze Freeze with Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind macerate Macerate with Acidified Methanol grind->macerate separate Centrifuge/Filter macerate->separate concentrate Concentrate Extract (Rotary Evaporator) separate->concentrate load Load Crude Extract concentrate->load condition Condition C18 Cartridge condition->load wash Wash (Acidified Water, Ethyl Acetate) load->wash elute Elute with Acidified Methanol wash->elute dry Dry Purified this compound elute->dry end Purified this compound dry->end Store at -20°C

Caption: Experimental workflow for the extraction and purification of this compound.

anthocyanin_biosynthesis phenylalanine Phenylalanine chalcone Chalcone phenylalanine->chalcone PAL, CHS, etc. flavonoid_pathway General Flavonoid Pathway chalcone->flavonoid_pathway anthocyanidin Anthocyanidin (e.g., this compound Precursor) flavonoid_pathway->anthocyanidin DFR, ANS glycosylation Glycosylation (UGT enzymes) anthocyanidin->glycosylation anthocyanin Anthocyanin (this compound Glycoside) glycosylation->anthocyanin vacuole Vacuolar Sequestration anthocyanin->vacuole

Caption: Simplified hypothetical pathway for anthocyanin biosynthesis.

References

Application Note: Quantification of Rosinidin using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosinidin is an O-methylated anthocyanidin, a type of natural pigment belonging to the flavonoid family. It contributes to the color of various flowers and fruits. The quantification of this compound is crucial for quality control in the food and beverage industry, standardization of herbal products, and for research in phytochemistry and drug development. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust, specific, and sensitive method for the analysis of anthocyanins like this compound.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from a sample matrix.

Principle

The method involves the extraction of this compound from the sample matrix using an acidified solvent to ensure its stability in the flavylium cation form.[3] The extract is then clarified and injected into a reverse-phase HPLC system. Separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The Diode-Array Detector (DAD) monitors the eluent at 520 nm, the characteristic wavelength for anthocyanin detection, allowing for selective quantification.[2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Sample containing this compound (e.g., plant material, fruit extract)

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (0.1% formic acid) in a volumetric flask. This solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to obtain concentrations ranging from 0.5 to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from solid matrix, e.g., plant material)
  • Grinding: If the sample is solid, grind it to a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube. Add 10 mL of acidified methanol (methanol with 1% formic acid, v/v).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient.

HPLC-DAD Chromatographic Conditions
  • Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 520 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 79 21
    35 60 40
    40 95 5

    | 45 | 95 | 5 |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance parameters of the HPLC-DAD method for this compound quantification. This data is illustrative and should be confirmed during in-house method validation.

ParameterResult
Retention Time (tR)To be determined with standard
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery)95 - 105%
Calibration Curve

A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
0.515000
1.030000
5.0150000
10.0300000
25.0750000
50.01500000

Visualizations

Experimental Workflow Diagram

G HPLC-DAD Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Sample_Grinding Sample Grinding Extraction Extraction with Acidified Methanol Sample_Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Injection into HPLC System Filtration->Injection Sample Standard_Prep Preparation of Standard Solutions Standard_Prep->Injection Standards Separation C18 Reverse-Phase Separation Injection->Separation Detection DAD Detection at 520 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification of This compound Chromatogram->Quantification Calibration_Curve Calibration Curve Construction Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC-DAD.

Logical Relationship of Method Validation Parameters

G Method Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Key parameters for HPLC method validation.

References

Application Note: LC-MS/MS Analysis of Rosinidin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin is an O-methylated anthocyanidin, a type of flavonoid pigment found in various plants, including Catharanthus roseus and Primula rosea.[1] Emerging research has highlighted its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and nephroprotective effects.[1][2] Notably, studies have suggested that this compound may ameliorate hyperglycemia by modulating the insulin signaling pathway, making it a compound of interest for drug development in the context of metabolic diseases.[3]

This application note provides a comprehensive guide for the analysis of this compound and its potential metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a starting point for researchers and may require further optimization based on the specific instrumentation and biological matrix used.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

A generic solid-phase extraction (SPE) method is recommended for the extraction of this compound and its metabolites from plasma or serum. This method aims to remove proteins and other interfering substances.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Protocol:

  • Pre-treatment: Acidify the plasma/serum sample (e.g., 500 µL) with formic acid to a final concentration of 1-2% to improve the stability of anthocyanins.

  • Protein Precipitation (Optional but Recommended): Add an equal volume of cold acetonitrile or methanol to the acidified plasma, vortex thoroughly, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with one column volume of methanol followed by one column volume of water with 0.1% formic acid.

  • Sample Loading: Load the pre-treated sample (supernatant from protein precipitation or acidified plasma) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with one to two column volumes of water containing 0.1% formic acid to remove salts and other polar impurities. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water with 0.1% formic acid) can be performed to remove less polar interferences.

  • Elution: Elute this compound and its metabolites from the cartridge with an appropriate volume of methanol or acetonitrile, preferably containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization will be necessary for specific instruments and columns.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column with a particle size of less than 3 µm is recommended for good separation of anthocyanins and their metabolites.

  • Mobile Phase A: Water with 0.1% to 1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% to 1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), gradually increasing to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds with increasing hydrophobicity. A re-equilibration step at the initial conditions is crucial for reproducibility.

  • Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for anthocyanins as they are often positively charged.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Collision Energy (CE): This parameter needs to be optimized for each MRM transition to achieve the highest signal intensity for the product ion.

  • Other Parameters: Optimization of other source parameters such as capillary voltage, source temperature, and gas flows is essential for achieving optimal sensitivity.

Data Presentation

The following tables are templates for summarizing the quantitative data for this compound and its potential metabolites. The specific values for retention time (RT), precursor ion (Q1), product ion (Q2), and collision energy (CE) need to be determined through experimental optimization.

Table 1: Optimized MRM Parameters for this compound and its Metabolites

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determined[M+H]⁺ = 315.1To be determinedTo be optimized
This compound GlucuronideTo be determined[M+H]⁺ = 491.1To be determinedTo be optimized
This compound SulfateTo be determined[M+H]⁺ = 395.1To be determinedTo be optimized
Methyl-RosinidinTo be determined[M+H]⁺ = 329.1To be determinedTo be optimized

Table 2: Example Calibration Curve and Linearity Data

AnalyteCalibration Range (ng/mL)
This compound 1 - 1000>0.99
This compound Glucuronide1 - 1000>0.99

Table 3: Example Precision and Accuracy Data

AnalyteQC Level (ng/mL)Precision (%RSD)Accuracy (%)
This compound Low (5)<1585-115
Mid (50)<1585-115
High (500)<1585-115

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its metabolites from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Pretreatment Acidification & Protein Precipitation Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General experimental workflow for LC-MS/MS analysis.
Metabolic Pathway of this compound

The metabolism of flavonoids like this compound in the body typically involves Phase I (e.g., methylation) and Phase II (e.g., glucuronidation, sulfation) reactions, primarily in the liver and intestines.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Methyl_this compound Methyl-Rosinidin This compound->Methyl_this compound Methylation Rosinidin_Glucuronide This compound Glucuronide This compound->Rosinidin_Glucuronide Glucuronidation Rosinidin_Sulfate This compound Sulfate This compound->Rosinidin_Sulfate Sulfation Methyl_this compound->Rosinidin_Glucuronide Glucuronidation Methyl_this compound->Rosinidin_Sulfate Sulfation

Figure 2: Potential metabolic pathways of this compound.
This compound and the Insulin Signaling Pathway

This compound is suggested to exert its anti-diabetic effects by positively modulating the insulin signaling pathway, leading to increased glucose uptake in cells. A key pathway involved is the PI3K/Akt pathway, which promotes the translocation of the glucose transporter GLUT4 to the cell membrane.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Figure 3: Proposed mechanism of this compound on the insulin signaling pathway.

Conclusion

This application note provides a foundational framework for the LC-MS/MS analysis of this compound and its metabolites. While general protocols for sample preparation and chromatographic separation are presented, it is crucial to emphasize that the development of a robust and sensitive quantitative method will require the experimental determination of specific MRM transitions and the optimization of all MS parameters. The provided diagrams offer a visual representation of the analytical workflow, potential metabolic transformations of this compound, and its proposed mechanism of action on the insulin signaling pathway, which can guide further research into the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Rosinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin is an O-methylated anthocyanidin, a type of flavonoid that contributes to the color of various plants. Like other anthocyanidins, this compound is being investigated for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on cancer cells in vitro. Due to the limited availability of published data specifically on this compound in cancer cell lines, the quantitative data and certain protocol adaptations provided herein are based on studies of structurally similar anthocyanidins, such as Peonidin and Malvidin. Researchers are advised to use this information as a starting point and to optimize the protocols for their specific cell lines and experimental conditions.

Data Presentation: Quantitative Effects of Related Anthocyanidins

The following tables summarize quantitative data from in vitro studies on the effects of Peonidin and Malvidin, which are structurally related to this compound. This data can serve as a reference for designing experiments with this compound.

Table 1: Inhibition of Cancer Cell Viability by Peonidin and Malvidin

CompoundCell LineAssayIC50 ValueExposure Time
Peonidin-3-glucosideHS578T (Breast)Not SpecifiedNot Specified (Most Sensitive)Not Specified
MalvidinSUP-B15 (Leukemia)CellTiter-Glo49 µM[1]24 hours[1]
MalvidinKG-1a (Leukemia)CellTiter-Glo72 µM[1]24 hours[1]
MalvidinHT-29 (Colon)MTT62.22 µM[1]72 hours[1]
MalvidinHSC-T6 (Hepatic Stellate)MTT> 50 µg/ml24, 48, 72 hours[2]

Table 2: Induction of Apoptosis by Malvidin

CompoundCell LineTreatment Concentration% of Apoptotic Cells (Early + Late)Exposure Time
MalvidinHSC-T650 µg/ml22.11 ± 1.78%[2]24 hours[2]
MalvidinHSC-T675 µg/ml25.58 ± 1.12%[2]24 hours[2]
MalvidinHSC-T6100 µg/ml30.12 ± 1.26%[2]24 hours[2]
MalvidinSUP-B15 & KG-1aDose-dependentSignificant increase[3]24 hours[3]

Table 3: Effect of Peonidin and Delphinidin on Cell Cycle Distribution

CompoundCell LineTreatment ConcentrationEffect on Cell Cycle
Peonidin-3-glucosideHS578TNot SpecifiedG2/M arrest[4]
DelphinidinMDA-MB-453 (Breast)20, 40, 80 µMG2/M arrest (7.5%, 10.58%, 13.58% in G2/M)[5]
DelphinidinBT-474 (Breast)20, 40, 80 µMG2/M arrest (13.43%, 17.43%, 23.53% in G2/M)[5]
DelphinidinPC3 (Prostate)60, 120 µMG2/M arrest (16% and 42% increase in G2/M)[6]

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570-590 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2]

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.[2] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.[9]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer (containing protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[10]

Mandatory Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Assay Execution cluster_2 Data Analysis seed_cells Seed Cancer Cells (96-well or 6-well plates) overnight_incubation Incubate Overnight seed_cells->overnight_incubation rosinidin_treatment Treat with this compound (various concentrations) overnight_incubation->rosinidin_treatment incubation Incubate (24, 48, or 72 hours) rosinidin_treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay western_blot Western Blot incubation->western_blot read_absorbance Read Absorbance (570nm) viability_assay->read_absorbance flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry imaging Chemiluminescence Imaging western_blot->imaging calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 analyze_flow_data Analyze Flow Data flow_cytometry->analyze_flow_data quantification Quantify Protein Bands imaging->quantification determine_percentages Determine % (Apoptotic, Cell Cycle) analyze_flow_data->determine_percentages

Caption: Experimental workflow for in vitro cell culture assays with this compound.

G cluster_0 Cellular Stress & Signaling cluster_1 Mitochondrial Pathway cluster_2 Execution Phase This compound This compound ros ↑ ROS Production This compound->ros jnk_p38 ↑ JNK/p38 MAPK Activation This compound->jnk_p38 nfkb ↓ NF-κB Activation This compound->nfkb bax ↑ Bax jnk_p38->bax bcl2 ↓ Bcl-2 nfkb->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Determining the Optimal Concentration of Rosinidin for In Vitro Cell Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin, a naturally occurring anthocyanidin, has garnered significant interest in biomedical research due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties. As a member of the flavonoid family, this compound's therapeutic potential is linked to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for various in vitro cell studies. The methodologies outlined herein are designed to assess its cytotoxic effects, impact on apoptosis, and its influence on critical signaling cascades, thereby providing a comprehensive framework for preclinical investigation.

Data Presentation: Summarized Quantitative Data

Due to the limited availability of specific in vitro cytotoxicity data for this compound, the following table includes data for the closely related anthocyanidins, Cyanidin and Delphinidin, to provide a reference for determining an initial experimental concentration range for this compound. It is recommended to perform a dose-response study starting from a low micromolar range.

CompoundCell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)Reference
CyanidinMCF-7Breast AdenocarcinomaMTT24110 (µg/mL)[1]
CyanidinHS578TBreast CarcinomaMTT48~10-30[2]
DelphinidinMDA-MB-453Breast CancerViability4841.42[3]
DelphinidinBT-474Breast CancerViability4860.92[3]
DelphinidinPC3Prostate CancerMTT48~60-180[4]

Note: The IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. The provided data should be used as a guideline for designing initial range-finding experiments for this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a fundamental step in determining the cytotoxic effects of this compound and establishing a working concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on related compounds, is 1, 5, 10, 25, 50, 75, and 100 µM. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control wells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4][8][9][10]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Signaling Pathway Analysis: Western Blotting

This protocol allows for the investigation of this compound's effect on specific protein expression and phosphorylation within signaling pathways like NF-κB and PI3K/Akt/mTOR.

Materials:

  • This compound

  • Target cell line

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture rosinidin_prep This compound Preparation (Serial Dilutions) mtt_assay MTT Assay (24, 48, 72h) rosinidin_prep->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant western_blot Western Blot protein_exp Analyze Protein Expression western_blot->protein_exp ic50->apoptosis_assay ic50->western_blot optimal_conc Determine Optimal Concentration apoptosis_quant->optimal_conc protein_exp->optimal_conc

Caption: Experimental workflow for determining the optimal this compound concentration.

nfkb_pathway This compound This compound ikk IKK Complex This compound->ikk inhibits stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) stimulus->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba_p p-IκBα ikba->ikba_p nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates ikba_p->nfkb releases gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription activates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

pi3k_akt_mtor_pathway This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt This compound->akt inhibits mtor mTOR This compound->mtor inhibits growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor binds receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pip3->akt activates akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation promotes

Caption: Postulated inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.[5][12][13][14]

References

Application Notes and Protocols for Testing Rosinidin's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin, a naturally occurring anthocyanidin, has demonstrated significant potential as an anti-inflammatory agent. This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory properties of this compound. The outlined procedures are designed to be a comprehensive guide for researchers investigating its mechanism of action and therapeutic potential. This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and potentially the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols. These values are based on typical results for flavonoids with potent anti-inflammatory activity and should be used as a reference for data analysis and comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineInducerMeasured ParameterExpected IC50 for this compoundPositive Control
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite10-50 µML-NMMA (IC50 ≈ 5-15 µM)
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-α10-50 µMDexamethasone (IC50 ≈ 1-10 nM)
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-610-50 µMDexamethasone (IC50 ≈ 1-10 nM)
IL-1β ProductionTHP-1 (differentiated)LPS (1 µg/mL) + ATPIL-1β10-50 µMDexamethasone (IC50 ≈ 1-10 nM)

Table 2: In Vivo Anti-inflammatory Activity of this compound

ModelSpeciesInducerMeasured ParameterThis compound Dose RangeExpected Inhibition (%)Positive Control
Carrageenan-Induced Paw EdemaRatCarrageenan (1%)Paw Volume10-50 mg/kg30-60%Indomethacin (10 mg/kg)

Experimental Protocols

In Vitro Assays

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1] Include an unstimulated control group.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.

This protocol measures the effect of this compound on the secretion of key pro-inflammatory cytokines.

Materials:

  • RAW 264.7 or THP-1 (for IL-1β) cell line

  • Appropriate cell culture medium

  • This compound

  • LPS

  • ATP (for IL-1β induction in THP-1 cells)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from the NO inhibition protocol. For IL-1β in THP-1 cells, differentiate the cells with PMA (phorbol 12-myristate 13-acetate) for 48 hours, then prime with LPS for 3 hours, followed by a 1-hour this compound treatment and subsequent stimulation with ATP.

  • Supernatant Collection: After the 24-hour stimulation period, centrifuge the plates and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition for each this compound concentration.

In Vivo Assay

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (n=6): Vehicle control, this compound (10, 25, 50 mg/kg), and Positive control.

  • Compound Administration: Administer this compound or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Signaling Pathway Analysis

Western Blot for NF-κB, MAPK, and JAK/STAT Pathways

This protocol is to determine the effect of this compound on the phosphorylation and activation of key proteins in inflammatory signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed RAW 264.7 cells and treat with this compound followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture phosphorylation events. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C.[4] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagrams

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IKB IKB IKK->IKB Phosphorylates NFKB NFKB IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes Induces transcription of This compound This compound This compound->IKK Inhibits G cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K TLR4->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38_JNK_ERK p38, JNK, ERK MAP2K->p38_JNK_ERK Phosphorylates AP1 AP1 p38_JNK_ERK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes Induces transcription of This compound This compound This compound->MAP2K Inhibits G cluster_2 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT_dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Induces transcription of This compound This compound This compound->JAK Inhibits G cluster_3 Experimental Workflow start Start: this compound Sample invitro In Vitro Assays start->invitro invivo In Vivo Assays start->invivo signaling Signaling Pathway Analysis invitro->signaling invivo->signaling data Data Analysis & Interpretation signaling->data

References

Application Notes and Protocols for Studying Rosinidin's Neuroprotective Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosinidin, an O-methylated anthocyanidin, has garnered significant interest for its potential neuroprotective properties.[1] Preclinical studies using various animal models of neurodegeneration have demonstrated its ability to mitigate neuronal damage through antioxidant and anti-inflammatory mechanisms.[1][2][3] These application notes provide detailed protocols for inducing neurodegenerative conditions in rodents and methodologies for assessing the neuroprotective efficacy of this compound.

Animal Models of Neurodegeneration

The selection of an appropriate animal model is critical for investigating the specific facets of neuroprotection. Three commonly used models to study the effects of this compound are:

  • Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model: Intracerebroventricular (ICV) injection of STZ in rats induces a state that mimics many of the cognitive and biochemical features of sporadic Alzheimer's disease, including memory impairment and oxidative stress.[1][2]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic administration of LPS in rodents leads to neuroinflammation, cognitive deficits, and oxidative stress, providing a model to study inflammation-mediated neurodegeneration.[3][4]

  • Rotenone-Induced Parkinson's Disease Model: Rotenone, a pesticide, induces Parkinson's-like symptoms in rats by inhibiting complex I of the mitochondrial respiratory chain, leading to oxidative stress and dopaminergic neuron degeneration.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound in different animal models.

Table 1: Effects of this compound on Behavioral Parameters

Animal ModelBehavioral TestTreatment GroupOutcomeReference
STZ-Induced Memory Impairment (Rats)Morris Water MazeThis compound (10 & 20 mg/kg)Increased time spent in the target quadrant[1]
STZ-Induced Memory Impairment (Rats)Y-MazeThis compound (10 & 20 mg/kg)Improved spontaneous alternation[2][8]
LPS-Induced Memory Impairment (Rats)Open Field TestThis compound (10 & 20 mg/kg)Increased locomotor activity (rears, grooming, line crossings)[3]
Rotenone-Induced Parkinson's Disease (Rats)Rotarod TestThis compound (10 & 20 mg/kg)Improved motor coordination and balance[5][6]
Rotenone-Induced Parkinson's Disease (Rats)Akinesia & Catalepsy TestsThis compound (10 & 20 mg/kg)Reduced akinesia and catalepsy[5][6]

Table 2: Effects of this compound on Biochemical Markers of Oxidative Stress

Animal ModelMarkerTreatment GroupEffectReference
STZ-Induced Memory Impairment (Rats)MDA (Lipid Peroxidation)This compound (10 & 20 mg/kg)Decreased levels[1]
STZ-Induced Memory Impairment (Rats)GSH, SOD, CATThis compound (10 & 20 mg/kg)Increased levels/activity[1]
LPS-Induced Memory Impairment (Rats)MDAThis compound (10 & 20 mg/kg)Decreased levels[3][4]
LPS-Induced Memory Impairment (Rats)GSH, SOD, GPx, CatalaseThis compound (10 & 20 mg/kg)Increased levels/activity[3][4]
Rotenone-Induced Parkinson's Disease (Rats)MDAThis compound (10 & 20 mg/kg)Decreased levels[6]
Rotenone-Induced Parkinson's Disease (Rats)GSH, SOD, CATThis compound (10 & 20 mg/kg)Increased levels/activity[6]

Table 3: Effects of this compound on Neuroinflammatory and Other Biochemical Markers

Animal ModelMarkerTreatment GroupEffectReference
STZ-Induced Memory Impairment (Rats)IL-1β, IL-6, TNF-α, NF-κBThis compound (10 & 20 mg/kg)Decreased levels[1]
STZ-Induced Memory Impairment (Rats)IL-10, Nrf2, BDNFThis compound (10 & 20 mg/kg)Increased protein expression[1][2]
STZ-Induced Memory Impairment (Rats)AChEThis compound (10 & 20 mg/kg)Decreased activity[1]
LPS-Induced Memory Impairment (Rats)IL-1β, IL-6, TNF-α, NF-κBThis compound (10 & 20 mg/kg)Decreased levels[3][4]
LPS-Induced Memory Impairment (Rats)BDNFThis compound (10 & 20 mg/kg)Increased levels[3][4]
LPS-Induced Memory Impairment (Rats)AChEThis compound (10 & 20 mg/kg)Decreased activity[3][4]
Rotenone-Induced Parkinson's Disease (Rats)IL-1β, IL-6, TNF-α, NF-κBThis compound (10 & 20 mg/kg)Decreased levels[5][6][7]
Rotenone-Induced Parkinson's Disease (Rats)Nrf2, Caspase-3This compound (10 & 20 mg/kg)Inhibited expression[5][7]

Experimental Protocols

Streptozotocin (STZ)-Induced Memory Impairment Model

Objective: To induce a model of sporadic Alzheimer's disease characterized by cognitive deficits and oxidative stress.

Materials:

  • Wistar rats (male, 250-300g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Ketamine (anesthetic)

  • Stereotaxic apparatus

  • Hamilton syringe

Protocol:

  • Acclimatize rats for at least one week before the experiment.

  • Anesthetize the rats with an appropriate anesthetic (e.g., ketamine).

  • Secure the rat in a stereotaxic apparatus.

  • Make a midline sagittal incision on the scalp to expose the skull.

  • Drill a hole over the lateral ventricles using the following coordinates from bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.

  • Dissolve STZ in cold citrate buffer immediately before use.

  • Slowly inject STZ (3 mg/kg) into each lateral ventricle using a Hamilton syringe.

  • Suture the incision and allow the animals to recover.

  • Post-surgery, administer this compound (10 or 20 mg/kg, p.o.) daily for the duration of the study (e.g., 30 days).[2]

  • Behavioral testing can commence after a recovery period (e.g., 14 days post-surgery).

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To induce neuroinflammation and associated cognitive impairment.

Materials:

  • Wistar rats (male, 150-200g)[3]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline solution

  • This compound

Protocol:

  • Acclimatize rats for at least one week.

  • Randomly divide animals into control and treatment groups.

  • Administer this compound (10 or 20 mg/kg, p.o.) or vehicle daily for the study duration (e.g., 7 days).[4]

  • One hour after this compound or vehicle administration, inject LPS (1 mg/kg, i.p.) to the respective groups.[4] The control group receives a saline injection.

  • Repeat the treatment schedule daily for the entire study period.[4]

  • Conduct behavioral tests during the treatment period to assess learning and memory.[4]

Rotenone-Induced Parkinson's Disease Model

Objective: To induce a model of Parkinson's disease with motor deficits and dopaminergic neurodegeneration.

Materials:

  • Wistar rats (male)

  • Rotenone

  • Sunflower oil (or other suitable vehicle)

  • This compound

Protocol:

  • Acclimatize rats for at least one week.

  • Prepare a solution of rotenone in a suitable vehicle like sunflower oil.

  • Administer rotenone (e.g., 0.5 mg/kg, s.c. or i.p.) daily for a specified period (e.g., 28 days) to induce Parkinsonian features.[5]

  • Concurrently, treat the respective groups with this compound (10 or 20 mg/kg, p.o.) daily.[5]

  • Monitor the animals for the development of motor deficits using behavioral tests.

  • At the end of the treatment period, sacrifice the animals for biochemical and histological analysis of the brain, particularly the substantia nigra and striatum.

Behavioral Assessment Protocols

Morris Water Maze (for spatial learning and memory)
  • A circular pool is filled with water made opaque with non-toxic paint.

  • A hidden platform is submerged just below the water surface.

  • Rats are trained to find the platform from different starting points.

  • Record the time taken to find the platform (escape latency) and the path taken.

  • In a probe trial (platform removed), measure the time spent in the target quadrant where the platform was previously located.[1]

Y-Maze (for spatial working memory)
  • A Y-shaped maze with three identical arms.

  • Place a rat at the end of one arm and allow it to explore freely for a set time (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • A spontaneous alternation is defined as consecutive entries into all three different arms.

  • Calculate the percentage of spontaneous alternation.[8]

Open Field Test (for locomotor activity and anxiety)
  • A square arena with walls.

  • Place the rat in the center of the arena and allow it to explore for a set time (e.g., 5-10 minutes).[9]

  • Record locomotor activity (number of squares crossed), rearing, and grooming behaviors.[3]

Rotarod Test (for motor coordination and balance)
  • A rotating rod apparatus.

  • Train the rats to stay on the rotating rod at a constant or accelerating speed.

  • During the test, record the latency to fall from the rod.[6]

Biochemical Assay Protocols

Preparation of Brain Homogenate
  • At the end of the experiment, euthanize the animals and rapidly dissect the brain (hippocampus and cortex are often used for cognitive studies, while the striatum and substantia nigra are used for Parkinson's models).

  • Homogenize the brain tissue in an appropriate ice-cold buffer (e.g., phosphate-buffered saline).

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Collect the supernatant for subsequent biochemical assays.

Measurement of Oxidative Stress Markers
  • Lipid Peroxidation (MDA Assay): The level of malondialdehyde (MDA), a marker of lipid peroxidation, can be measured using the thiobarbituric acid reactive substances (TBARS) assay.[10][11] The principle involves the reaction of MDA with thiobarbituric acid to form a colored product, which is measured spectrophotometrically.

  • Antioxidant Enzymes (SOD, CAT, GPx, GSH):

    • Superoxide Dismutase (SOD): SOD activity can be assayed by its ability to inhibit the autoxidation of pyrogallol or other similar reactions.[12]

    • Catalase (CAT): CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide.

    • Glutathione Peroxidase (GPx): GPx activity is measured by a coupled reaction with glutathione reductase.

    • Reduced Glutathione (GSH): GSH levels can be quantified using Ellman's reagent (DTNB), which reacts with GSH to produce a colored product.[10]

Measurement of Inflammatory Cytokines
  • Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain homogenate can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][3]

Measurement of Other Biomarkers
  • Acetylcholinesterase (AChE) Activity: AChE activity can be measured using Ellman's method, which is based on the reaction of thiocholine (produced from acetylcholine by AChE) with DTNB.[3]

  • Brain-Derived Neurotrophic Factor (BDNF), NF-κB, and Nrf2: The protein expression levels of these markers can be determined by Western blotting or ELISA using specific antibodies.[1][3][5]

Visualizations

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment STZ STZ-Induced Memory Impairment This compound This compound Administration (10 & 20 mg/kg, p.o.) STZ->this compound Vehicle Vehicle Control STZ->Vehicle LPS LPS-Induced Neuroinflammation LPS->this compound LPS->Vehicle Rotenone Rotenone-Induced Parkinson's Rotenone->this compound Rotenone->Vehicle Behavioral Behavioral Tests (MWM, Y-Maze, Rotarod, etc.) This compound->Behavioral Biochemical Biochemical Assays (Oxidative Stress, Inflammation) This compound->Biochemical Vehicle->Behavioral Vehicle->Biochemical

Experimental workflow for assessing this compound's neuroprotective effects.

signaling_pathway cluster_insult Neurotoxic Insult cluster_this compound This compound Intervention cluster_pathways Cellular Pathways cluster_outcome Outcome Insult Neurotoxic Insult (STZ, LPS, Rotenone) OxidativeStress Oxidative Stress (↑ ROS, ↓ Antioxidants) Insult->OxidativeStress induces Inflammation Neuroinflammation (↑ NF-κB, ↑ Pro-inflammatory Cytokines) Insult->Inflammation induces Apoptosis Apoptosis (↑ Caspase-3) Insult->Apoptosis induces This compound This compound This compound->OxidativeStress inhibits This compound->Inflammation inhibits This compound->Apoptosis inhibits Neuroprotection Neuroprotection (Improved Cognition & Motor Function, Reduced Neuronal Damage) This compound->Neuroprotection promotes OxidativeStress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Proposed signaling pathway for this compound's neuroprotective effects.

References

Synthesis and Purification of Rosinidin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosinidin, a naturally occurring O-methylated anthocyanidin, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. For researchers investigating its biological functions and potential as a drug lead, access to a reliable source of pure this compound is paramount. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound chloride for research purposes. The synthesis is based on the established Allan-Robinson reaction, a classic method for the formation of the flavylium core structure. Purification is achieved through a combination of column chromatography and preparative high-performance liquid chromatography (HPLC), yielding high-purity this compound suitable for in vitro and in vivo studies.

Introduction

This compound (3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1-benzopyrylium chloride) is a member of the flavonoid class of compounds. Its biological activities are attributed to its specific chemical structure. While this compound can be isolated from natural sources, chemical synthesis offers a more controlled and scalable approach to obtain the pure compound, free from other plant metabolites. The synthetic route described herein provides a reliable method for producing this compound in a laboratory setting.

Chemical Synthesis of this compound Chloride

The synthesis of this compound can be achieved through a multi-step process involving the Allan-Robinson reaction. This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone backbone, which is then converted to the corresponding anthocyanidin.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Hydroxy-4,6-dimethoxy- acetophenone D Condensation (Allan-Robinson Reaction) A->D B Vanillic Anhydride B->D C Sodium Vanillate C->D E Intermediate Flavone D->E Heat F Reduction E->F G This compound F->G H Acidification (HCl) G->H I This compound Chloride H->I

Caption: Workflow for the synthesis of this compound Chloride.

Experimental Protocol: Synthesis of this compound Chloride

Materials:

  • 2-Hydroxy-4,6-dimethoxyacetophenone

  • Vanillic anhydride

  • Sodium vanillate

  • Anhydrous pyridine

  • Anhydrous ethyl acetate

  • Hydrogen gas

  • Palladium on carbon (Pd/C, 10%)

  • Hydrochloric acid (HCl), ethereal solution

  • Inert atmosphere (Nitrogen or Argon)

Step 1: Allan-Robinson Condensation

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) in anhydrous pyridine.

  • Add vanillic anhydride (2.5 equivalents) and sodium vanillate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • The precipitated solid, the intermediate flavone, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of the Intermediate Flavone

  • Suspend the dried intermediate flavone in anhydrous ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound base.

Step 3: Formation of this compound Chloride

  • Dissolve the crude this compound base in a minimal amount of anhydrous methanol.

  • Cool the solution in an ice bath and slowly add a saturated solution of HCl in diethyl ether until precipitation is complete.

  • Collect the precipitated this compound chloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary: Synthesis

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC, crude) (%)
1Intermediate Flavone2-Hydroxy-4,6-dimethoxyacetophenone60-70~85
2 & 3This compound ChlorideIntermediate Flavone75-85~90

Purification of this compound Chloride

The crude this compound chloride obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. A two-step purification process involving column chromatography followed by preparative HPLC is recommended for achieving high purity.

Purification Workflow Diagram

Purification_Workflow A Crude this compound Chloride B Column Chromatography (Amberlite XAD7) A->B C Partially Purified This compound B->C Elution with acidified methanol D Preparative HPLC (C18 Column) C->D E Pure this compound Fractions D->E Fraction collection F Solvent Evaporation E->F G High-Purity This compound Chloride F->G

Caption: Workflow for the purification of this compound Chloride.

Experimental Protocol: Purification

Part 1: Column Chromatography

Materials:

  • Amberlite XAD7 resin

  • Methanol

  • Hydrochloric acid (0.1%)

  • Deionized water

  • Column Packing: Prepare a slurry of Amberlite XAD7 resin in methanol and pack it into a glass column. Equilibrate the column by washing with deionized water followed by 0.1% HCl in water.

  • Sample Loading: Dissolve the crude this compound chloride in a minimal amount of 0.1% HCl in water and load it onto the column.

  • Washing: Wash the column with several column volumes of 0.1% HCl in water to remove polar impurities.

  • Elution: Elute the this compound with a stepwise gradient of methanol in 0.1% HCl (e.g., 20%, 40%, 60%, 80% methanol). Collect fractions and monitor by TLC or analytical HPLC.

  • Fraction Pooling: Combine the fractions containing this compound and evaporate the solvent under reduced pressure.

Part 2: Preparative HPLC

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 40% B over 30 minutes is a good starting point and should be optimized based on analytical HPLC results.

  • Flow Rate: 10-20 mL/min (depending on column dimensions)

  • Detection: UV-Vis at 520 nm

Protocol:

  • Dissolve the partially purified this compound from the column chromatography step in a small volume of the initial mobile phase.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain high-purity this compound chloride as a dark red to purple solid.

Quantitative Data Summary: Purification

Purification StepStarting Purity (by HPLC, %)Final Purity (by HPLC, %)Typical Recovery (%)
Column Chromatography~90~95-9780-90
Preparative HPLC~95-97>9970-80

Characterization

The identity and purity of the synthesized this compound chloride should be confirmed by standard analytical techniques.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Analytical HPLC: To determine the purity.

Signaling Pathway Involvement

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to investigate its mechanism of action.

This compound's Potential Signaling Pathway Interactions

Signaling_Pathways cluster_this compound This compound cluster_pathways Cellular Processes cluster_targets Molecular Targets This compound This compound nf_kb NF-κB This compound->nf_kb Inhibits nrf2 Nrf2 This compound->nrf2 Activates ros Reactive Oxygen Species (ROS) This compound->ros Scavenges inflammation Inflammation oxidative_stress Oxidative Stress nf_kb->inflammation nrf2->oxidative_stress ros->oxidative_stress

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and purification of high-purity this compound chloride for research applications. By following these methods, researchers can obtain a reliable supply of this important flavonoid, enabling further investigation into its biological activities and therapeutic potential. Adherence to standard laboratory safety practices is essential when performing these chemical procedures.

Rosinidin: A Promising Modulator of NF-κB Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosinidin, a naturally occurring anthocyanidin, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. At the core of its mechanism of action lies the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on NF-κB activation.

Data Presentation

The following table summarizes the quantitative effects of this compound on NF-κB and related pro-inflammatory markers observed in a preclinical model of lipopolysaccharide (LPS)-induced neuroinflammation in rats.[1]

ParameterTreatment GroupConcentration/DosageResultFold Change vs. LPS Controlp-value
NF-κB Normal Control-5.81 ± 0.21--
LPS Control1 mg/kg/day14.12 ± 0.331.0< 0.05
This compound10 mg/kg/day12.40 ± 0.42↓ 0.88< 0.01
This compound20 mg/kg/day7.06 ± 0.20↓ 0.50< 0.01
TNF-α (pg/mg protein) Normal Control-125.3 ± 2.54--
LPS Control1 mg/kg/day253 ± 4.01.0< 0.05
This compound10 mg/kg/day237.7 ± 3.65↓ 0.94< 0.01
This compound20 mg/kg/day165 ± 2.22↓ 0.65< 0.01
IL-6 (pg/mg protein) Normal Control-45.17 ± 1.11--
LPS Control1 mg/kg/day97.17 ± 0.751.0< 0.05
This compound10 mg/kg/day93.14 ± 0.64↓ 0.96< 0.05
This compound20 mg/kg/day66.43 ± 1.13↓ 0.68< 0.05
IL-1β (pg/mg protein) Normal Control-35.50 ± 1.54--
LPS Control1 mg/kg/day83.33 ± 3.01.0< 0.05
This compound10 mg/kg/day69.67 ± 2.53↓ 0.84< 0.01
This compound20 mg/kg/day51.83 ± 1.74↓ 0.62< 0.01

Data is presented as mean ± SEM.

Visualizations

To elucidate the mechanism of this compound and the experimental approaches to measure its effects, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, LPS IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB Complex (Inactive) p65 p50 IκBα p65 p65 p50 p50 p65_n p65 NF-κB Complex (Inactive)->p65_n translocates p50_n p50 NF-κB Complex (Inactive)->p50_n This compound This compound This compound->IKK Complex inhibits DNA DNA p65_n->DNA p50_n->DNA Gene Transcription Gene Transcription DNA->Gene Transcription induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays 5. Measurement of NF-κB Activation Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Stimulation 2. Stimulation with Pro-inflammatory Agent (e.g., LPS, TNF-α) Cell_Culture->Stimulation Rosinidin_Treatment 3. Treatment with this compound (various concentrations) Stimulation->Rosinidin_Treatment Incubation 4. Incubation Rosinidin_Treatment->Incubation Luciferase_Assay Luciferase Reporter Assay (Transcriptional Activity) Incubation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, p-p65) Incubation->Western_Blot IF_Microscopy Immunofluorescence (p65 Nuclear Translocation) Incubation->IF_Microscopy Data_Analysis 6. Data Analysis and Quantitative Comparison Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis IF_Microscopy->Data_Analysis

Caption: Experimental workflow for assessing this compound's effects on NF-κB.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • TNF-α or LPS solution

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • The next day, remove the culture medium.

    • Add 50 µL of fresh serum-free DMEM.

    • Add 25 µL of this compound solution at various concentrations (final concentration range: 1-100 µM). Pre-incubate for 1 hour.

    • Add 25 µL of TNF-α (final concentration: 10 ng/mL) or LPS (final concentration: 1 µg/mL) to induce NF-κB activation. Include a vehicle control (DMSO) and a positive control (TNF-α or LPS alone).

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature on a shaker.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration for each well. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α or LPS-stimulated control.

Western Blot for Phosphorylated IκBα and p65

This protocol detects the phosphorylation status of key NF-κB signaling proteins.

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • LPS solution (1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

  • HeLa cells or other suitable adherent cell line

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • TNF-α solution (10 ng/mL)

  • Glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (1% BSA in PBS)

  • Primary antibody: anti-p65

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed HeLa cells on glass coverslips in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate with TNF-α (10 ng/mL) for 30 minutes.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with 1% BSA in PBS for 1 hour.

    • Incubate with the anti-p65 primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking solution) for 1 hour in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and p65 (green) channels.

  • Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each treatment condition. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of p65 translocation.

References

Solubility Profile of Rosinidin in Common Laboratory Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosinidin is a naturally occurring anthocyanidin, a class of water-soluble pigments responsible for the vibrant colors in many plants.[1] As a flavonoid, its therapeutic potential, including antioxidant and anti-inflammatory properties, is a subject of growing interest.[1][2] A fundamental understanding of its solubility in various laboratory solvents is critical for experimental design, formulation development, and in vitro and in vivo studies. This document provides a summary of the expected solubility of this compound based on the general characteristics of anthocyanins and a detailed protocol for determining its quantitative solubility.

Introduction to this compound

This compound is an O-methylated anthocyanidin.[3] Like other anthocyanins, its structure is polyphenolic, which contributes to its chemical properties and biological activities.[1] The solubility of flavonoids, including this compound, can be influenced by factors such as the chemical nature of the solvent, pH, and temperature.[2][4] While anthocyanins are generally considered water-soluble, the hydrophobic character imparted by their polyphenolic structure also allows for solubility in organic solvents.[5] Some sources describe this compound as a very hydrophobic molecule and practically insoluble in water, which underscores the necessity of empirical determination for specific applications.[3]

Qualitative Solubility of this compound

Based on the general solubility characteristics of anthocyanins and flavonoids, the following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. It is important to note that these are general predictions, and empirical testing is recommended for precise quantification.

SolventChemical ClassExpected SolubilityRationale
WaterProtic, PolarSlightly Soluble to SolubleAnthocyanins are generally water-soluble, but the hydrophobic nature of the aglycone may limit solubility.[1][5] Solubility is also highly pH-dependent.[2][4]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[6][7]
EthanolProtic, PolarSolubleThe polyphenolic structure of flavonoids often allows for good solubility in alcohols like ethanol.[5]
MethanolProtic, PolarSolubleSimilar to ethanol, methanol is an effective solvent for many flavonoids.[5]
AcetoneAprotic, PolarSolubleAcetone is a polar aprotic solvent that can be used for flavonoid extraction and solubilization.[5]
AcetonitrileAprotic, PolarSolubleAcetonitrile is another polar aprotic solvent commonly used in the analysis of flavonoids.[5]
ChloroformAprotic, NonpolarInsoluble to Slightly SolubleGenerally, the polarity of this compound is too high for significant solubility in nonpolar solvents like chloroform, although some specific anthocyanins can show limited solubility.[8]
HexaneAprotic, NonpolarInsolubleThis compound is unlikely to be soluble in highly nonpolar solvents like hexane due to its polar hydroxyl and methoxy groups.

Experimental Protocol: Determination of this compound Solubility via the Isothermal Shake-Flask Method

This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent. The shake-flask method is a widely accepted technique for measuring the equilibrium solubility of a compound.[9]

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, DMSO, ethanol) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.[10]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.[10]

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any undissolved solid, filter the sample through a 0.22 µm syringe filter into a clean vial.

    • If necessary, dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration of the saturated solution and any dilution factors used.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample if necessary E->F G Quantify using HPLC or Spectrophotometry F->G H Calculate Solubility (mg/mL or mol/L) G->H

References

Troubleshooting & Optimization

Technical Support Center: Rosinidin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of rosinidin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium containing this compound changed color. What does this indicate?

A1: A color change in the medium is a primary indicator of this compound degradation. This compound, like other anthocyanins, is a pH-sensitive molecule, and its color can change from red in acidic solutions to blue in basic solutions.[1] However, a progressive color change, often to a brownish hue, during incubation likely signifies chemical degradation of the compound. This degradation can be influenced by factors such as the pH of the medium, exposure to light, and temperature.[1][2]

Q2: I'm observing inconsistent or no biological effect of this compound in my experiments. Could this be related to its stability?

A2: Yes, inconsistent or absent biological effects are frequently linked to the instability of the compound in the cell culture medium.[3] Anthocyanidins can degrade rapidly under typical cell culture conditions (37°C, physiological pH), with significant degradation observed in as little as 30 minutes for some anthocyanidins.[4] This degradation means the actual concentration of active this compound is much lower than the initial concentration, leading to unreliable and non-reproducible results.[5] The degradation products may also have their own biological activities, further confounding the experimental outcome.[4][6]

Q3: What are the main factors that contribute to this compound degradation in cell culture media?

A3: Several factors can accelerate the degradation of this compound in cell culture media:

  • pH: Anthocyanins are generally more stable in acidic conditions and degrade as the pH increases towards neutral and alkaline levels, which are typical for cell culture media (pH 7.2-7.4).[1][2]

  • Temperature: Incubation at 37°C promotes the degradation of anthocyanins.[2]

  • Light: Exposure to light, especially fluorescent light, can cause significant loss of anthocyanins.[2][7]

  • Oxygen: The presence of molecular oxygen can lead to the oxidative degradation of this compound.[7]

  • Media Components: The complex composition of cell culture media, including metal ions, can also impact the stability of flavonoids.[1][8]

Q4: What are the likely degradation products of this compound?

A4: While specific studies on this compound degradation products in cell culture are limited, based on studies of similar anthocyanidins like cyanidin, the primary degradation products are likely to be phenolic acids and aldehydes.[1][6] For instance, cyanidin degrades into protocatechuic acid, 2,4-dihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[6] It is plausible that this compound degrades into similarly structured phenolic compounds.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential issues with this compound stability in your cell culture experiments.

Step 1: Initial Observation and Assessment
ObservationPotential CauseRecommended Action
Media changes color (e.g., turns brownish) after adding this compound and incubating. Degradation of this compound.Proceed to Step 2 to confirm instability. Consider preparing fresh media with this compound immediately before each experiment.[3]
Inconsistent or weaker-than-expected biological activity. This compound is degrading over the course of the experiment.Perform a time-course experiment to assess the stability of this compound in your media (see Protocol 1). Minimize the duration of the experiment if possible.
Precipitate forms in the media after adding this compound. Poor solubility or precipitation of this compound.Ensure the stock solution is fully dissolved before adding to the media. Pre-warm the media to 37°C before adding the this compound stock solution. Vortex immediately after adding the stock to ensure uniform dispersion.[9]
Step 2: Analytical Confirmation of Stability

If you suspect instability, analytical methods like High-Performance Liquid Chromatography (HPLC) can provide definitive confirmation and quantification of this compound degradation.[3]

Protocol 1: Assessing this compound Stability in Cell Culture Medium via HPLC

Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS)

  • Sterile conical tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column and UV-Vis detector

  • Acetonitrile or methanol (for protein precipitation)

  • Microcentrifuge

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike your cell culture medium with this compound to your final working concentration.

  • Time Points: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).[3]

  • Incubation: Incubate the tubes under your standard cell culture conditions.

  • Sample Collection: At each time point, remove an aliquot of the medium.

  • Protein Precipitation: If your medium contains serum, precipitate the proteins by adding 3 volumes of cold acetonitrile or methanol to 1 volume of the medium sample. Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).[3]

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze to quantify the remaining this compound concentration.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample to calculate the percentage of this compound remaining.

Experimental Protocols & Data

Quantitative Data on Anthocyanidin Stability

AnthocyanidinMediumConditionsHalf-life (CT50)Reference
CyanidinDMEM37°C, pH 7.4, 5% CO2Not specified, but substantial degradation after 30 min[4]
DelphinidinDMEM37°C, pH 7.4, 5% CO2Not specified, but substantial degradation after 30 min[4]
Proanthocyanidin A2b-DMEM37°C<15 min[5]

Signaling Pathways and Visualizations

This compound has been reported to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

This compound's Influence on NF-κB, Nrf2, and Caspase-3 Signaling

This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.[10] It can also activate the Nrf2 pathway, which is involved in the antioxidant response, and inhibit caspase-3, a key executioner of apoptosis.[10][11]

Rosinidin_Signaling cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response cluster_apoptosis Apoptosis This compound This compound NFkB NF-κB This compound->NFkB inhibition Nrf2 Nrf2 This compound->Nrf2 activation caspase3 Caspase-3 This compound->caspase3 inhibition proinflammatory_cytokines Pro-inflammatory Cytokines NFkB->proinflammatory_cytokines activation ARE Antioxidant Response Element (ARE) Nrf2->ARE activation antioxidant_enzymes Antioxidant Enzymes ARE->antioxidant_enzymes expression apoptosis Apoptosis caspase3->apoptosis execution

Caption: this compound's modulation of key cellular signaling pathways.

Experimental Workflow for Assessing this compound Stability

The following workflow outlines the key steps in determining the stability of this compound in your specific experimental setup.

Stability_Workflow start Start: Prepare this compound-spiked Cell Culture Medium aliquot Aliquot for Time Points (T=0, 2, 4, 8, 24h) start->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Aliquot at Each Time Point incubate->sample precipitate Protein Precipitation (if serum is present) sample->precipitate analyze Analyze by HPLC precipitate->analyze quantify Quantify Remaining This compound analyze->quantify end End: Determine Degradation Rate quantify->end

Caption: Workflow for determining this compound stability in cell culture media.

References

Preventing Rosinidin precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Rosinidin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of this compound precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a naturally occurring O-methylated anthocyanidin, a type of flavonoid pigment.[1] It is found in the flowers of plants such as Catharanthus roseus and Primula rosea.[1] Like other anthocyanins, its color and stability are highly dependent on the pH of the solution.[2] this compound is known for its antioxidant and anti-inflammatory properties.[2][3]

Q2: Why does my this compound precipitate out of solution?

This compound precipitation in aqueous buffers is a common issue stemming from its low water solubility, a characteristic shared by many flavonoids.[2] Several factors can contribute to precipitation:

  • pH: Anthocyanins like this compound are most stable and soluble in acidic conditions (pH < 3), appearing as red flavylium cations.[4] As the pH increases towards neutral and alkaline, they convert to less soluble and unstable forms, such as the colorless carbinol pseudobase and chalcone, leading to precipitation.[5]

  • Temperature: While gentle warming can aid initial dissolution, prolonged exposure to high temperatures can lead to degradation of flavonoids.[6] Conversely, the solubility of many compounds decreases at lower temperatures, which can also cause precipitation.

  • Concentration: Preparing solutions with concentrations exceeding this compound's solubility limit in a given buffer will inevitably lead to precipitation.

  • Solvent Polarity: Directly diluting a concentrated stock of this compound in an organic solvent (like DMSO) into an aqueous buffer can cause a rapid change in solvent polarity, leading to the compound "crashing out" of the solution.

Q3: How does pH affect the stability and appearance of this compound solutions?

The pH of the buffer is a critical factor for this compound. Here's a general guide:

  • Acidic pH (1-3): this compound exists predominantly as the stable, red-colored flavylium cation and exhibits its highest solubility.[4]

  • Slightly Acidic to Neutral pH (4-6): A mixture of different structural forms exists, including the blue quinoidal base and the colorless carbinol and chalcone forms. Solubility decreases, and the solution may become colorless.[5]

  • Neutral to Alkaline pH (>7): this compound is unstable and prone to degradation.[1] The solution is typically colorless or may turn bluish before degrading.

Q4: Can I use co-solvents to improve this compound solubility?

Yes, using co-solvents is a highly effective strategy. Organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions of flavonoids. For aqueous working solutions, co-solvents like PEG300 can be incorporated into the formulation to maintain solubility.

Q5: Are there any other additives that can help prevent precipitation?

Surfactants, such as Tween 80, can be used at low concentrations to increase the solubility and stability of flavonoids in aqueous solutions.[7] These are particularly useful in cell culture applications to prevent the compound from precipitating in the media.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides step-by-step solutions to common issues encountered with this compound precipitation during experiments.

Issue Possible Cause Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Rapid change in solvent polarity.1. Use a Stepwise Dilution: Slowly add the aqueous buffer to the DMSO stock while vortexing. 2. Pre-warm the Buffer: Ensure your aqueous buffer is at room temperature or 37°C before adding the this compound stock. 3. Incorporate a Co-solvent: Consider using a formulation that includes a co-solvent like PEG300 in the final aqueous solution.
Precipitation in neutral pH buffer (e.g., PBS pH 7.4). Low solubility and instability of this compound at neutral pH.1. Lower the pH: If experimentally feasible, use a buffer with a more acidic pH (e.g., pH 5-6). 2. Use Co-solvents and/or Surfactants: Prepare the final working solution in a buffer containing a small percentage of DMSO, PEG300, or a surfactant like Tween 80. 3. Prepare Fresh Solutions: Due to instability at neutral pH, prepare working solutions immediately before use.
Precipitation during storage at 4°C or room temperature. Decreased solubility at lower temperatures or compound instability.1. Store Stock Solutions at -20°C or -80°C: Store concentrated stock solutions in an organic solvent like DMSO at low temperatures to ensure long-term stability. 2. Prepare Fresh Working Solutions: Avoid storing diluted aqueous solutions of this compound. Prepare them fresh for each experiment.
Cloudiness or visible particles in cell culture media. Precipitation of this compound in the complex biological medium.1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to minimize toxicity and precipitation. 2. Use a Surfactant: Include a low, non-toxic concentration of a surfactant like Tween 80 in the final working solution. 3. Pre-warm Media: Always add the this compound stock to pre-warmed (37°C) cell culture media. 4. Vortex Immediately: Gently vortex the media immediately after adding the this compound stock to ensure rapid and even dispersion.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides an illustrative summary based on the general behavior of anthocyanins. Actual values may vary.

Parameter Condition Solubility/Stability Appearance
pH 1.0 - 3.0HighRed
4.0 - 6.0Moderate to LowColorless/Faint Purple
> 7.0Very Low (Unstable)Colorless/Blue (Degrades)
Co-solvent DMSOHighVaries with concentration
EthanolModerateVaries with concentration
Temperature 4°CMay decrease solubility-
25°C (Room Temp)Baseline-
37°CMay aid initial dissolution-
>50°CRisk of degradation-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder (Molecular Weight: 315.30 g/mol ). For 1 mL of a 10 mM stock, weigh 3.153 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • To minimize precipitation from a large dilution factor, a serial dilution is recommended.

    • Intermediate Dilution (1 mM): Add 10 µL of the 10 mM this compound stock solution to 90 µL of pre-warmed cell culture medium. Vortex immediately to ensure rapid mixing.

    • Final Dilution (100 µM): Add 10 µL of the 1 mM intermediate this compound solution to 90 µL of pre-warmed cell culture medium in your experimental vessel (e.g., a well of a microplate). Mix gently by pipetting.

    • The final DMSO concentration in this example is 0.1%. Always prepare a vehicle control with the same final concentration of DMSO.

    • Use the prepared working solution immediately.

Visualizations

Rosinidin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Rotenone) This compound This compound IKK IKK This compound->IKK inhibits Keap1 Keap1 This compound->Keap1 inhibits Pro_Caspase3 Pro-Caspase-3 This compound->Pro_Caspase3 inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 releases NFκB_p65_p50_n NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_n translocates to Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis induces Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFκB_p65_p50_n->Proinflammatory_Genes induces transcription of Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nrf2_n->Antioxidant_Genes induces transcription of Proinflammatory_Genes->Pro_Caspase3 activates

Caption: this compound's role in the NF-κB/Nrf2/caspase-3 signaling pathway.

Caption: Workflow for preventing this compound precipitation.

References

Technical Support Center: Optimizing Rosinidin Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with Rosinidin and other flavonoids.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing poor solubility in aqueous buffers for in vivo administration. What can I do?

A1: Poor aqueous solubility is a common issue with flavonoids like this compound due to their hydrophobic nature.[1][2] This can lead to precipitation and inaccurate dosing. Here are some troubleshooting steps:

  • Co-solvents: For preclinical studies, consider using a small percentage of a biocompatible co-solvent like DMSO. However, ensure the final concentration is low (typically <0.5%) to avoid toxicity.[3]

  • pH Adjustment: The solubility of some flavonoids can be pH-dependent.[4] Experiment with adjusting the pH of your vehicle, but be mindful of potential degradation at alkaline pH.[3]

  • Formulation Strategies: Advanced formulation strategies are often necessary for significant solubility enhancement. These include cyclodextrin complexation and nanoformulations, which are discussed in more detail below.[5][6][7]

Q2: I'm observing low bioavailability and inconsistent results in my in vivo experiments with this compound. Why is this happening and how can I improve it?

A2: Low bioavailability is a major challenge for many flavonoids and stems from several factors including poor solubility, extensive metabolism in the gut and liver, and rapid clearance from the body.[8][9] Inconsistent results are often a direct consequence of this poor bioavailability.

To improve bioavailability, consider the following:

  • Encapsulation: Protecting this compound from the harsh environment of the gastrointestinal tract can prevent premature degradation.[8] Nanoencapsulation techniques, such as polymeric nanoparticles or liposomes, are effective for this purpose.[10]

  • Enhanced Absorption: Improving the absorption of this compound in the intestine is key.[9] Strategies like nano-delivery systems and the use of absorption enhancers can be explored.[7]

  • Metabolic Stability: Flavonoids can be rapidly metabolized.[9] While chemical modification is a long-term strategy, formulation approaches like nanoformulations can alter the biodistribution and metabolism profile.

Q3: What are the most promising delivery systems for improving the in vivo efficacy of this compound?

A3: Several advanced delivery systems have shown great promise for enhancing the in vivo performance of poorly soluble flavonoids:

  • Polymeric Nanoparticles: These systems encapsulate the drug within a biodegradable polymer matrix, protecting it from degradation and allowing for controlled release.[6][11]

  • Liposomes: These are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs, improving solubility and altering pharmacokinetic profiles.[8]

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.[5][12][13][14]

Troubleshooting Guides

Problem: this compound Precipitation in Aqueous Vehicle
Potential Cause Troubleshooting Steps
Low intrinsic solubility 1. Formulate with Cyclodextrins: Prepare an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase solubility.[15] 2. Prepare a Nanoformulation: Encapsulate this compound into polymeric nanoparticles or liposomes.[10][11]
Incorrect pH of the vehicle 1. Determine pH-Solubility Profile: Measure this compound's solubility at different pH values. 2. Adjust Vehicle pH: Buffer your vehicle to the optimal pH for solubility, while ensuring it's physiologically compatible. Be aware of potential stability issues at certain pH levels.[3]
Incompatible excipients 1. Review Vehicle Composition: Ensure all excipients are compatible with this compound. 2. Simplify the Vehicle: Use the simplest possible vehicle to avoid interactions.
Problem: Low and Variable Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps
Poor absorption from the GI tract 1. Reduce Particle Size: Prepare a nanosuspension of this compound to increase the surface area for dissolution.[16][17] 2. Use a Permeation Enhancer: Co-administer with a safe and approved permeation enhancer.[7] 3. Lipid-Based Formulations: Formulate this compound in a self-microemulsifying drug delivery system (SMEDDS).[18]
Extensive first-pass metabolism 1. Nanoencapsulation: Encapsulate this compound to protect it from metabolic enzymes in the gut wall and liver.[8] 2. Co-administration with Adjuvants: Investigate co-administration with inhibitors of relevant metabolic enzymes, if known.[19]
Rapid clearance 1. Controlled Release Formulation: Utilize a nanoformulation designed for sustained release to maintain plasma concentrations for a longer duration.[20]

Data Presentation: Enhancement of Flavonoid Solubility

The following table summarizes the reported improvements in aqueous solubility for various flavonoids using different formulation strategies. These results provide an indication of the potential enhancements achievable for this compound.

FlavonoidFormulation StrategyFold Increase in SolubilityReference
QuercetinMethylated β-CD complex>254-fold[5]
Hesperidin2-hydroxypropyl-β-cyclodextrinDramatic Improvement[21]
Various FlavonoidsHP-β-CD complexationSignificant Improvement[15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

This method is simple and reproducible for preparing polymeric nanoparticles.[11]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal amount of acetone (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

  • Solvent Evaporation: Stir the resulting suspension at room temperature for 4-6 hours to allow the acetone to evaporate. A rotary evaporator can be used to accelerate this step.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing unencapsulated this compound and excess PVA. Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this washing step twice.

  • Resuspension/Lyophilization: Resuspend the purified nanoparticles in a suitable aqueous buffer for immediate use or lyophilize for long-term storage.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol describes the preparation of flavonoid-cyclodextrin complexes by the freeze-drying method.[15]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Shaking incubator

  • 0.45 µm membrane filter

  • Freeze-drier

Procedure:

  • Molar Ratio Preparation: Prepare a mixture of this compound and HP-β-CD in a 1:1 molar ratio in deionized water.

  • Incubation: Incubate the mixture at 30°C for 24 hours with continuous shaking (e.g., 150 rpm).

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed, insoluble this compound.

  • Lyophilization: Freeze the resulting solution at -80°C and then lyophilize for 24 hours to obtain a powder of the this compound/HP-β-CD inclusion complex.

Visualizations

experimental_workflow_nanoparticles cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Final Product organic Organic Phase: This compound + PLGA in Acetone nanoprecipitation Nanoprecipitation (Dropwise Addition) organic->nanoprecipitation aqueous Aqueous Phase: PVA in Water aqueous->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation final_product Resuspension or Lyophilization centrifugation->final_product

Caption: Workflow for preparing this compound-loaded polymeric nanoparticles.

experimental_workflow_cyclodextrin start Mix this compound and HP-β-CD (1:1 molar ratio) in water incubation Incubate for 24h at 30°C with shaking start->incubation filtration Filter through 0.45 µm membrane incubation->filtration lyophilization Freeze-dry to obtain powder filtration->lyophilization end This compound/HP-β-CD Complex lyophilization->end

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

signaling_pathway_bioavailability cluster_oral Oral Administration cluster_barriers Bioavailability Barriers cluster_outcome Systemic Circulation This compound This compound solubility Poor Aqueous Solubility This compound->solubility metabolism Gut & Liver Metabolism This compound->metabolism absorption Low Intestinal Absorption This compound->absorption bioavailability Low Bioavailability solubility->bioavailability metabolism->bioavailability absorption->bioavailability

References

Rosinidin degradation products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rosinidin Degradation and Identification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation products?

A1: this compound is an O-methylated anthocyanidin, a type of water-soluble pigment found in plants.[1][2] Like other anthocyanidins, this compound is susceptible to degradation, particularly in aqueous solutions. The primary degradation pathway involves the cleavage of the C-ring, yielding a phenolic acid and a phloroglucinaldehyde derivative.[3][4]

Based on its chemical structure and the known degradation patterns of structurally similar anthocyanidins like peonidin, the expected primary degradation products of this compound are:

  • Syringic Acid: Derived from the B-ring of the this compound molecule.[5][6][7][8]

  • Phloroglucinaldehyde (2,4,6-Trihydroxybenzaldehyde): Derived from the A-ring.[9][10]

Q2: What environmental factors influence the stability of this compound?

A2: The stability of this compound, like other anthocyanins, is significantly affected by several environmental factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, their degradation rate accelerates.[11]

  • Temperature: Higher temperatures promote the degradation of anthocyanins.[11]

  • Light: Exposure to light, especially UV light, can lead to the degradation of anthocyanins.

  • Oxygen: The presence of oxygen can cause oxidative degradation of anthocyanins.[11]

  • Enzymes: Enzymes such as polyphenol oxidases and peroxidases can accelerate anthocyanin degradation.

Q3: How can I identify this compound and its degradation products in my samples?

A3: The most common and effective method for identifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) , often in a tandem configuration (MS/MS).

  • HPLC-DAD: This allows for the separation of the different compounds in your sample and provides UV-Vis spectra, which can give a preliminary identification of anthocyanins (which have a characteristic absorbance at ~520 nm) and their colorless degradation products (which absorb at lower wavelengths).

  • HPLC-MS/MS: This provides mass-to-charge ratio (m/z) information for each separated compound, allowing for the confirmation of the molecular weight of this compound and the identification of its degradation products by comparing their mass spectra with known values or by interpreting their fragmentation patterns.

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Interaction of this compound with free silanol groups on the column; Column overload.Use a mobile phase with a low pH (e.g., with 0.1% formic acid) to ensure this compound is in its flavylium cation form. Reduce the sample concentration or injection volume.[12][13]
Drifting retention times Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation.Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a stable temperature.[12][14] If the problem persists, the column may need to be replaced.
Low signal intensity Low concentration of analyte; Improper mobile phase pH; Detector issue.Concentrate the sample if possible. Ensure the mobile phase is acidic to maintain the chromophore of this compound. Check detector settings and lamp performance.
Overlapping peaks of degradation products Insufficient separation power of the HPLC method.Optimize the gradient profile of the mobile phase. Consider using a column with a different stationary phase or a smaller particle size for higher resolution.[15]
Troubleshooting Mass Spectrometry Identification
Problem Potential Cause Suggested Solution
No or weak signal for this compound/degradation products Ion suppression from matrix components; Inefficient ionization.Improve sample clean-up to remove interfering substances. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).[16][17]
Inaccurate mass measurement Mass spectrometer requires calibration.Perform a mass calibration of the instrument using a known standard.[16]
Complex fragmentation patterns In-source fragmentation; Presence of multiple isomers.Reduce the fragmentor voltage or collision energy to minimize in-source fragmentation. Use a high-resolution mass spectrometer to differentiate between isomers.[18][19]
Difficulty in identifying unknown degradation products Lack of reference spectra; Complex fragmentation pathways.Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns and propose structures based on neutral losses and characteristic fragment ions of flavonoids.

Experimental Protocols

Protocol: Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under different pH and temperature conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve a known amount of this compound standard in a small volume of acidified methanol (e.g., 0.1% HCl in methanol).

    • Dilute the stock solution with the appropriate buffer to achieve the desired starting concentration.

  • pH Stability Testing:

    • Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 6, 8, 10).

    • Add an aliquot of the this compound stock solution to each buffer to reach the final desired concentration.

    • Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution for analysis.

  • Thermal Stability Testing:

    • Prepare a buffered solution of this compound at a stable pH (e.g., pH 3).

    • Aliquot the solution into several vials.

    • Expose the vials to different temperatures (e.g., 4°C, 25°C, 50°C, 80°C) for a fixed period.

    • At specified time intervals, remove a vial from each temperature and cool it immediately in an ice bath to stop the degradation.

  • Sample Analysis:

    • Analyze the collected aliquots by HPLC-DAD to quantify the remaining this compound and the formation of degradation products.

    • Confirm the identity of the degradation products using HPLC-MS/MS.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., first-order kinetics) and calculate the degradation rate constant (k) and half-life (t½).

Quantitative Data

The degradation of anthocyanins, including this compound, typically follows first-order kinetics. The following table provides an illustrative example of degradation kinetic parameters for an anthocyanin under different temperature conditions at a fixed pH. Please note that these are representative values and the actual degradation rates for this compound may vary.

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)
600.0025277.2
800.011560.3
1000.048014.4

Data is hypothetical and for illustrative purposes only.

Visualizations

Rosinidin_Degradation_Pathway cluster_this compound This compound cluster_products Degradation Products rosinidin_struct syringic_acid_struct rosinidin_struct->syringic_acid_struct Degradation (pH, Temp, Light, O2) phloroglucinaldehyde_struct rosinidin_struct->phloroglucinaldehyde_struct Degradation (pH, Temp, Light, O2) syringic_acid_label Syringic Acid phloroglucinaldehyde_label Phloroglucinaldehyde

Caption: Predicted degradation pathway of this compound.

HPLC_MS_Workflow sample Sample containing this compound and its degradation products hplc HPLC Separation (C18 column, gradient elution) sample->hplc dad Diode Array Detection (DAD) (UV-Vis Spectra) hplc->dad ms Mass Spectrometry (MS) (Molecular Weight) hplc->ms identification Compound Identification dad->identification msms Tandem MS (MS/MS) (Fragmentation Pattern) ms->msms msms->identification

Caption: Experimental workflow for identification.

References

Troubleshooting Rosinidin quantification in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rosinidin Quantification

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the quantification of this compound in complex biological and botanical matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the experimental process, from sample preparation to data analysis.

Category 1: Chromatographic & Peak Quality Issues

Q1: My this compound peak is broad and shows significant tailing in my HPLC/UPLC chromatogram. What are the likely causes and how can I fix it?

A1: Peak broadening and tailing are common issues that can compromise resolution and quantification accuracy. The primary causes include:

  • Column Contamination: Buildup of strongly retained matrix components on the column frit or head.

    • Solution: Implement a robust sample clean-up protocol (e.g., Solid Phase Extraction). Use a guard column to protect the analytical column and replace it regularly.[1] Flush the column with a strong solvent to remove contaminants.[2]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the hydroxyl groups on this compound, causing tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (pH 2-3) using modifiers like formic acid.[3] This maintains this compound in its stable flavylium cation form and suppresses silanol activity.[3] Consider using a column with end-capping or a different stationary phase.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve or dilute your final sample extract in the initial mobile phase.[2]

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.

Q2: I am observing inconsistent or drifting retention times for this compound across my analytical run. What should I investigate?

A2: Retention time stability is critical for accurate peak identification and integration. Drifting retention times often point to issues with the HPLC system or mobile phase.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Ensure the equilibration time between runs is sufficient, typically at least 10 column volumes.[2]

  • Mobile Phase Composition Change: The mobile phase composition can change over time due to evaporation of volatile components or improper mixing.

    • Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered and ensure the online degasser is functioning correctly.[2]

  • Pump and System Leaks: A leak in the system will cause pressure fluctuations and affect the flow rate, leading to erratic retention times.

    • Solution: Inspect all fittings for leaks, especially between the pump and the column. A buildup of salt crystals is a common sign of a leak when using buffered mobile phases.[2]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column performance.

    • Solution: Use a column thermostat to maintain a constant temperature throughout the analysis.[2]

Category 2: Sensitivity, Recovery, and Quantification

Q3: My assay has low sensitivity, and I am unable to detect this compound at low concentrations. How can I improve the signal?

A3: Low sensitivity can be a major hurdle, particularly when analyzing biological samples where concentrations are minimal.

  • Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for this compound.

    • Solution: Perform a tuning and optimization experiment by infusing a pure this compound standard. Optimize parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows) to maximize the signal for your specific instrument.

  • Inefficient Ionization: this compound may not be ionizing efficiently in the source.

    • Solution: Ensure the mobile phase is acidified (e.g., 0.1-1% formic acid) to promote the formation of the [M]+ ion in positive electrospray ionization (ESI) mode.[3]

  • Poor Recovery During Sample Prep: The analyte may be lost during extraction or clean-up steps.

    • Solution: Evaluate each step of your sample preparation for potential losses. Test different extraction solvents and SPE cartridges. A low recovery rate was noted in one study, potentially due to absorption on plasma proteins.[4]

  • Detector Choice: For HPLC-UV methods, ensure you are monitoring at the wavelength of maximum absorbance for this compound, which is around 520 nm.[3][5] However, LC-MS/MS generally offers superior sensitivity and selectivity.[3][6]

Q4: I am experiencing poor recovery of this compound from my complex sample matrix. What are the best practices to improve this?

A4: Maximizing recovery is key to an accurate quantitative method. Poor recovery means the measured concentration is an underestimation of the true value.

  • Extraction Solvent: The chosen solvent may not be efficiently extracting this compound from the sample matrix.

    • Solution: Acidified alcoholic solvents like methanol or ethanol are commonly used for anthocyanin extraction.[7] The acid helps to maintain stability. For plant materials, ultrasound-assisted extraction (UAE) can improve efficiency.[7]

  • Sample Preparation Technique: Complex methods with multiple steps (e.g., liquid-liquid extraction, evaporation) can lead to analyte loss. Anthocyanins are particularly unstable during solvent evaporation steps.[8][9]

    • Solution: For plasma, a simple protein precipitation is often preferred to minimize degradation.[8][10] For plant extracts, solid-phase extraction (SPE) can provide a cleaner sample than liquid-liquid extraction.[11]

  • Adsorption: this compound may be adsorbing to labware (e.g., plastic tubes, pipette tips) or proteins in the sample.[4]

    • Solution: Use low-adsorption polypropylene tubes and tips. Ensure protein removal steps are efficient.

Category 3: Matrix Effects in LC-MS/MS

Q5: I suspect matrix effects are interfering with my this compound quantification. How can I diagnose and mitigate this issue?

A5: Matrix effect is a change in analytical signal caused by co-eluting components from the sample matrix other than the analyte itself.[12] It is a common challenge in LC-MS/MS analysis of complex samples, leading to either ion suppression or enhancement.[11][13]

  • Diagnosing Matrix Effects:

    • Post-Extraction Spike Method: This is the most common approach. Compare the peak area of an analyte spiked into a blank, extracted sample matrix with the peak area of the same analyte concentration in a pure solvent. A significant difference indicates the presence of matrix effects.[11][13]

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value < 100% indicates suppression, while a value > 100% indicates enhancement.

  • Mitigating Matrix Effects:

    • Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components. Utilize more selective SPE sorbents or add a secondary cleanup step.

    • Chromatographic Separation: Modify your HPLC gradient to better separate this compound from the co-eluting interferences.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but may compromise the limit of quantification.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank, extracted sample matrix that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects, improving accuracy.

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (e.g., this compound-d3) internal standard is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, providing the most reliable correction.

Category 4: Sample Preparation & Analyte Stability

Q6: My this compound appears to be degrading during sample preparation and storage. How can I improve its stability?

A6: this compound, like other anthocyanins, is inherently unstable and susceptible to degradation.[14][15] Its stability is highly dependent on pH, temperature, light, and oxygen.[14][16][17][18]

  • Maintain Acidic Conditions: Anthocyanins are most stable at low pH (<3) in their red flavylium cation form.[15] As pH increases, they can convert to colorless or unstable forms.[14][15]

    • Solution: Acidify all solvents and samples using weak organic acids like formic or acetic acid.[7][19] Avoid strong mineral acids which can cause hydrolysis.[7]

  • Avoid High Temperatures: Heat accelerates the degradation of anthocyanins.[15]

    • Solution: Perform all extraction and preparation steps at low temperatures (e.g., on ice). Avoid high-temperature evaporation steps. If evaporation is necessary, use a gentle stream of nitrogen at low heat.

  • Protect from Light: Exposure to light can cause photodegradation.

    • Solution: Use amber vials or tubes and minimize exposure to direct light during all stages of the experiment.

  • Limit Oxygen Exposure: Oxygen can lead to oxidative degradation.[16]

    • Solution: Keep samples tightly capped. If storing for long periods, consider flushing vials with nitrogen or argon before sealing. Store extracts at -80°C for long-term stability.

Quantitative Data Summary

Table 1: Example HPLC-MS/MS Parameters for this compound Quantification This table provides a typical starting point; parameters must be optimized for your specific instrument and application.

ParameterTypical SettingNotes
HPLC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)C18 columns are widely used for flavonoid analysis.[3][11]
Mobile Phase A Water with 0.1% - 1% Formic AcidAcid is critical for peak shape and analyte stability.[3][8][10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides better resolution.[8][11]
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions and particle size.
Gradient 5% B to 40% B over 15-20 minutesA typical gradient for separating flavonoids.[8][9]
Column Temp. 30 - 40 °CA controlled temperature ensures reproducible retention times.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound readily forms a positive ion [M]+.
Precursor Ion m/z 315.1Corresponds to the molecular formula C17H15O6+.[20]
Product Ions (To be determined empirically)Likely fragments involve losses of methyl radicals (CH3•) and CO.[21]
Detection Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.

Table 2: Troubleshooting Quick-Reference Guide

IssuePotential CauseRecommended Solution(s)
Broad/Tailing Peaks Column contamination; Secondary silanol interactionsUse guard column; Increase mobile phase acidity (pH 2-3).[1][3]
Shifting Retention Times Poor column equilibration; System leak; Temp changesIncrease equilibration time; Check fittings; Use column oven.[2]
Low Signal/Sensitivity Suboptimal MS parameters; Poor analyte recoveryInfuse standard to optimize MS; Evaluate sample prep steps.
Poor Recovery Inefficient extraction; Analyte degradationUse acidified methanol; Keep samples cold, dark, and acidic.[7][15]
Non-Linear Curve Matrix effects; Detector saturationUse matrix-matched standards; Dilute high-concentration samples.
Ion Suppression Co-eluting matrix componentsImprove sample cleanup (SPE); Optimize chromatography.[11]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma via Protein Precipitation

This method is designed for speed to minimize anthocyanin degradation.[8][10]

  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube. If using an internal standard, spike it into the sample at this stage.

  • Precipitation: Add 300 µL of ice-cold, acidified acetonitrile (e.g., with 1% formic acid) to the plasma.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Analyze: Inject the supernatant directly into the LC-MS/MS system or evaporate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase if concentration is needed. Note: Evaporation can lead to degradation and should be tested for recovery.[8]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

This protocol provides a cleaner extract compared to simple filtration, reducing matrix effects.

  • Homogenize: Homogenize 1 g of powdered, lyophilized plant material in 10 mL of acidified methanol (80% MeOH, 1% Formic Acid).

  • Extract: Sonicate the mixture for 20 minutes in an ultrasonic bath, keeping the water cool.[7]

  • Centrifuge: Centrifuge the extract at 4000 x g for 15 minutes and collect the supernatant.

  • Condition SPE: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (0.5% formic acid). Do not let the cartridge go dry.

  • Load Sample: Dilute the supernatant 1:1 with acidified water and load it onto the SPE cartridge at a slow, steady rate.

  • Wash: Wash the cartridge with 5 mL of acidified water to remove sugars and other polar interferences.

  • Elute: Elute the this compound and other flavonoids with 5 mL of acidified methanol into a clean collection tube.

  • Prepare for Injection: Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Start Poor Chromatogram (e.g., Broad Peak, Tailing) Check_Column Check Column & Guard Column Start->Check_Column Is column old or pressure high? Check_MobilePhase Check Mobile Phase Start->Check_MobilePhase Are retention times drifting? Check_Sample Check Sample Prep / Solvent Start->Check_Sample Is first peak distorted? Check_System Check HPLC System Start->Check_System Is pressure fluctuating? Sol_Column Flush with Strong Solvent Replace Guard Column Check_Column->Sol_Column Sol_MobilePhase Prepare Fresh Mobile Phase Ensure Proper pH & Degassing Check_MobilePhase->Sol_MobilePhase Sol_Sample Dissolve Sample in Initial Mobile Phase Check_Sample->Sol_Sample Sol_System Check for Leaks Ensure Temp Stability Check_System->Sol_System

Caption: Troubleshooting workflow for common HPLC peak quality issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (Plasma, Tissue etc.) Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation HPLC / UPLC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Matrix_Effects Concept of Matrix Effects in ESI-MS cluster_source Ion Source Analyte This compound Droplet ESI Droplet Analyte->Droplet Detector_Suppression Detector Signal (Suppressed) Analyte->Detector_Suppression Competition for Charge Leads to Fewer Analyte Ions Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet Ion_A This compound Ion [M]+ Droplet->Ion_A Ideal Ionization Ion_M Matrix Ion Detector_Ideal Detector Signal (Ideal) Ion_A->Detector_Ideal Ion_M->Detector_Suppression Interference at Detector/Ion Evaporation

References

Technical Support Center: Improving Rosinidin Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Rosinidin in animal models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

A1: this compound is an O-methylated anthocyanidin, a type of flavonoid pigment found in plants like Catharanthus roseus and Primula rosea.[1] Like many flavonoids, this compound exhibits promising therapeutic properties, including anti-diabetic and anti-inflammatory effects.[1] However, its clinical potential is often limited by low oral bioavailability, which can be attributed to factors such as poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid elimination from the body.[2][3]

Q2: What are the primary strategies for improving the oral bioavailability of this compound?

A2: Several formulation and co-administration strategies can be employed to enhance the oral bioavailability of this compound and other flavonoids:

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.[4][5][6]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can increase its dissolution rate and, consequently, its absorption.[7]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.[8]

  • Co-administration with Absorption Enhancers: Certain compounds can inhibit efflux transporters like P-glycoprotein in the intestine, which are responsible for pumping drugs back into the gut lumen. Co-administering this compound with such inhibitors can increase its net absorption.[9]

Q3: Which animal models are most commonly used for studying this compound's bioavailability?

A3: Rodent models, particularly Sprague-Dawley and Wistar rats, are frequently used for pharmacokinetic studies of flavonoids due to their well-characterized physiology, ease of handling, and cost-effectiveness.[10][11] Mice are also a viable option. When selecting a model, it is crucial to consider species-specific differences in metabolism, which can influence bioavailability.[10]

Q4: What are the key pharmacokinetic parameters to measure when assessing this compound's bioavailability?

A4: The primary pharmacokinetic parameters to determine are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

These parameters are calculated from the plasma concentration-time profile of this compound after oral and intravenous administration.[12][13]

Section 2: Troubleshooting Guides

Issue 1: Low and Highly Variable Plasma Concentrations of this compound

  • Potential Cause: Poor aqueous solubility and formulation instability.

  • Troubleshooting Steps:

    • Optimize Formulation:

      • Nanoformulations: Prepare this compound-loaded nanoparticles and characterize their size, zeta potential, and encapsulation efficiency.

      • Solid Dispersions: Experiment with different hydrophilic carriers and drug-to-carrier ratios to maximize dissolution.

      • Lipid-Based Systems: Develop and characterize a SEDDS formulation for its self-emulsification properties and droplet size.

    • Ensure Dosing Consistency: Use a consistent and validated oral gavage technique to minimize variability in administration.[5][14][15][16][17] Ensure the formulation is homogenous and does not precipitate before or during administration.

    • Control for Biological Variables: Use animals of the same age, sex, and strain, and ensure a consistent fasting period before dosing.

Issue 2: Discrepancy Between In Vitro Dissolution/Permeability and In Vivo Bioavailability

  • Potential Cause: Extensive first-pass metabolism in the liver and gut wall, or active efflux back into the intestine.

  • Troubleshooting Steps:

    • Investigate Metabolism:

      • In Vitro: Use liver microsomes or S9 fractions to study the metabolic stability of this compound.

      • In Vivo: Analyze plasma and urine for this compound metabolites using LC-MS/MS to identify major metabolic pathways.

    • Assess Efflux:

      • Caco-2 Cell Model: Perform bidirectional transport studies across Caco-2 cell monolayers to determine the efflux ratio. An efflux ratio greater than 2 suggests active transport is a significant factor.[6]

      • Co-administration with Inhibitors: Conduct in vivo studies where this compound is co-administered with known inhibitors of P-glycoprotein (e.g., verapamil) to see if bioavailability increases.

Issue 3: Difficulty in Quantifying this compound in Plasma Samples

  • Potential Cause: Low plasma concentrations below the limit of quantification (LLOQ) of the analytical method, or interference from plasma matrix components.

  • Troubleshooting Steps:

    • Optimize Analytical Method:

      • Sample Preparation: Use solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components from the plasma. Protein precipitation is a simpler but potentially less clean alternative.[18]

      • LC-MS/MS Parameters: Develop a sensitive and specific UPLC-MS/MS method. Optimize the precursor and product ion transitions (MRM), collision energy, and chromatographic conditions for this compound.

    • Increase Dose (with caution): If toxicity is not a concern, a higher oral dose may lead to plasma concentrations that are more easily quantifiable.

Section 3: Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Oral Administration, 20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50 ± 152.0 ± 0.5250 ± 75100 (Reference)
This compound-Solid Dispersion150 ± 401.5 ± 0.5900 ± 200360
This compound Liposomes250 ± 601.0 ± 0.31800 ± 450720
This compound-SEDDS300 ± 700.8 ± 0.22100 ± 500840

Note: This data is illustrative and based on general trends observed for flavonoids. Actual experimental results may vary.

Table 2: Comparative Oral Bioavailability of Different Anthocyanidins in Rats

AnthocyanidinDosage and FormulationOral Bioavailability (%)Reference
Pelargonidin-3-O-rutinosideNot specified1.13[19]
Pelargonidin-3-O-glucosideNot specified0.28[19]

Section 4: Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least one week with free access to food and water.

  • Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO): Administer the this compound formulation (e.g., suspension, nanoformulation) via oral gavage at a volume of 10 mL/kg.[5][14][15][16][17]

    • Intravenous (IV): Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a volume of 1 mL/kg to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify this compound concentration in plasma using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value > 300 Ω·cm² is generally considered acceptable.

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using UPLC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio as Papp(B-A) / Papp(A-B).

Protocol 3: UPLC-MS/MS Quantification of this compound in Rat Plasma
  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound with an appropriate solvent (e.g., acidified methanol).

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions (Example for Anthocyanins):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions (Hypothetical for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard. (Note: These would need to be determined experimentally).

  • Quantification: Generate a calibration curve using standard solutions of this compound in blank plasma and quantify the unknown samples.

Section 5: Visualization of Pathways and Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Study cluster_analysis Data Analysis & Interpretation F1 This compound Powder F2 Nanoformulation (e.g., Liposomes) F1->F2 F3 Solid Dispersion F1->F3 F4 SEDDS F1->F4 IV1 Dissolution Testing F2->IV1 F3->IV1 F4->IV1 IV2 Caco-2 Permeability Assay IV1->IV2 IV3 Metabolic Stability (Microsomes) IV2->IV3 INV1 Oral Gavage in Rats IV3->INV1 INV2 Blood Sampling INV1->INV2 INV3 Plasma Analysis (UPLC-MS/MS) INV2->INV3 INV4 Pharmacokinetic Modeling INV3->INV4 A1 Calculate AUC, Cmax, Tmax INV4->A1 A2 Determine Bioavailability A1->A2 A3 Compare Formulations A2->A3

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits RAS RAS This compound->RAS Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Akt->Apoptosis Promotion Proliferation Cell Proliferation mTOR->Proliferation Promotes mTOR->Proliferation Inhibition Inflammation Inflammation mTOR->Inflammation Promotes mTOR->Inflammation Reduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Proliferation Inhibition ERK->Inflammation Promotes ERK->Inflammation Reduction

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Chemical Synthesis of Rosinidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Rosinidin.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy for the synthesis of this compound, an anthocyanidin, is the acid-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form the flavylium salt core structure. This is often referred to as the Robinson annulation for flavylium salts. For this compound, this would typically involve the reaction between a protected 2-acetyl-5-methoxyphenol (A-ring precursor) and a protected 3,4-dihydroxy-5-methoxybenzaldehyde (B-ring precursor), followed by deprotection.

Q2: Why are protecting groups necessary in this compound synthesis?

A2: The phenolic hydroxyl groups in the precursors to this compound are nucleophilic and can react under the acidic conditions of the condensation reaction, leading to undesired side products and polymerization. Protecting these groups, for example as benzyl ethers, ensures that the condensation occurs specifically between the desired carbonyl and methyl groups to form the pyrylium ring.

Q3: What are suitable protecting groups for the hydroxyl functions in this compound synthesis?

A3: Benzyl (Bn) ethers are a common choice for protecting phenolic hydroxyl groups in flavonoid synthesis due to their stability under a range of reaction conditions and their relatively straightforward removal by catalytic hydrogenolysis. For selective protection and deprotection, different substituted benzyl ethers or silyl ethers can also be employed.

Q4: What are the major challenges in the final deprotection step?

A4: The final deprotection to yield this compound can be challenging due to the sensitivity of the flavylium cation. Catalytic hydrogenolysis for benzyl ether cleavage must be carefully controlled to avoid reduction of the pyrylium ring. Additionally, the product is an anthocyanidin and is susceptible to degradation at neutral or high pH.[1] Therefore, the deprotection should be performed under conditions that maintain the stability of the flavylium ion, typically in an acidic medium.

Q5: How can synthetic this compound be purified?

A5: Purification of synthetic this compound can be challenging due to its polarity and potential instability. Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice for obtaining high-purity anthocyanidins.[1] A reversed-phase C18 column with a gradient elution system using acidified water and an organic solvent like acetonitrile or methanol is typically employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in condensation reaction - Incomplete reaction. - Side reactions due to unprotected hydroxyl groups. - Inefficient acid catalyst. - Suboptimal reaction temperature or time.- Ensure starting materials are fully protected. - Use a stronger Lewis acid catalyst such as BF3·Et2O or pass anhydrous HCl gas through the reaction mixture. - Optimize reaction time and temperature; monitor reaction progress by TLC or LC-MS. - Use an excess of the more readily available precursor.
Formation of a complex mixture of byproducts - Unstable chalcone intermediate. - Self-condensation of the acetophenone precursor. - Polymerization reactions.- Ensure strictly anhydrous reaction conditions. - Add the acetophenone derivative slowly to the reaction mixture containing the benzaldehyde and acid catalyst to minimize self-condensation. - Lower the reaction temperature to control the reaction rate and reduce side reactions.
Incomplete deprotection of benzyl ethers - Inactive catalyst (e.g., Pd/C). - Insufficient hydrogen pressure or reaction time. - Catalyst poisoning.- Use fresh, high-quality palladium on carbon. - Increase hydrogen pressure and/or reaction time. - Ensure the solvent and substrate are free of impurities that could poison the catalyst (e.g., sulfur compounds). - Consider alternative deprotection methods like using DDQ under photoirradiation if hydrogenation is problematic.[2][3][4]
Degradation of this compound during workup or purification - Exposure to neutral or basic pH. - Presence of oxygen. - High temperatures.- Maintain acidic conditions (pH < 3) throughout the workup and purification process. Use acidified solvents. - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessive heating during solvent evaporation and other procedures. Lyophilization from an acidic aqueous solution can be a gentle final isolation step.
Difficulty in purifying the final product - Co-elution of impurities with similar polarity. - Tailing of peaks on HPLC.- Optimize the HPLC gradient and mobile phase composition. Adding a small amount of a different acid (e.g., trifluoroacetic acid) to the mobile phase can sometimes improve peak shape. - Consider a different stationary phase for preparative HPLC. - If impurities are non-polar, a preliminary purification by precipitation from a non-polar solvent might be effective.

Experimental Protocols

The following is a proposed synthetic route for this compound, based on established methods for flavonoid synthesis.

Overall Synthetic Workflow

Rosinidin_Synthesis_Workflow cluster_A A-Ring Precursor Synthesis cluster_B B-Ring Precursor Synthesis cluster_C Flavylium Salt Formation and Deprotection A1 2,4-Dihydroxy-6-methoxyacetophenone A2 Protection of Hydroxyls A1->A2 A3 2-Acetyl-3-methoxy-5-(benzyloxy)phenol A2->A3 C1 Acid-Catalyzed Condensation A3->C1 B1 3,4-Dihydroxy-5-methoxybenzaldehyde B2 Protection of Hydroxyls B1->B2 B3 3,4-Bis(benzyloxy)-5-methoxybenzaldehyde B2->B3 B3->C1 C2 Protected this compound C1->C2 C3 Deprotection C2->C3 C4 This compound C3->C4

Caption: Proposed workflow for the chemical synthesis of this compound.

Step 1: Synthesis of 3,4-Bis(benzyloxy)-5-methoxybenzaldehyde (B-Ring Precursor)
  • Protection: To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde in a suitable solvent like DMF or acetone, add a base such as potassium carbonate.

  • Add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture to remove the inorganic salts. Evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 3,4-bis(benzyloxy)-5-methoxybenzaldehyde.

Step 2: Synthesis of Protected 2-Acetyl-5-methoxyphenol (A-Ring Precursor)

A suitable starting material would be 2,4-dihydroxy-6-methoxyacetophenone. Selective protection of the 4-hydroxyl group is necessary.

  • Selective Protection: The selective protection of one hydroxyl group in the presence of another can be achieved by carefully controlling the stoichiometry of the base and the protecting group reagent.

  • Alternatively, both hydroxyl groups can be protected, followed by selective deprotection.

Step 3: Acid-Catalyzed Condensation to form Protected this compound

This reaction forms the flavylium core.

  • Reaction Setup: Dissolve the protected 2-acetyl-5-methoxyphenol and 3,4-bis(benzyloxy)-5-methoxybenzaldehyde in a suitable solvent such as ethyl acetate or a mixture of acetic acid and sulfuric acid.

  • Condensation: Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through it for several hours. Alternatively, a Lewis acid such as boron trifluoride etherate can be used as the catalyst.

  • Isolation: The protected flavylium salt often precipitates from the reaction mixture. Collect the precipitate by filtration and wash with a non-polar solvent like diethyl ether.

Step 4: Deprotection to Yield this compound
  • Hydrogenolysis: Dissolve the protected this compound in a suitable solvent mixture, such as THF/methanol containing a catalytic amount of hydrochloric acid.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by LC-MS).

  • Workup: Filter the reaction mixture through Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by preparative HPLC.

Quantitative Data Summary

Reaction Step Starting Materials Product Typical Yield (%) Purity (%)
Protection of B-Ring Precursor 3,4-Dihydroxy-5-methoxybenzaldehyde, Benzyl bromide3,4-Bis(benzyloxy)-5-methoxybenzaldehyde80-95>95 (after chromatography)
Condensation Protected A-Ring and B-Ring PrecursorsProtected this compound20-50Crude
Deprotection Protected this compoundThis compound50-70>98 (after preparative HPLC)

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Signaling Pathways and Logical Relationships

General Mechanism of Flavylium Salt Formation

Flavylium_Formation cluster_mechanism Acid-Catalyzed Aldol Condensation and Cyclization Acetophenone Acetophenone Derivative Chalcone Chalcone Intermediate Acetophenone->Chalcone Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Chalcone Cyclization Intramolecular Cyclization Chalcone->Cyclization Dehydration1 Dehydration Cyclization->Dehydration1 Flavylium Flavylium Salt Dehydration1->Flavylium

Caption: Simplified mechanism for the formation of the flavylium salt core.

References

Technical Support Center: Overcoming Poor Water Solubility of Rosinidin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor water solubility of Rosinidin during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in experimental assays?

This compound is a naturally occurring O-methylated anthocyanidin, a type of flavonoid pigment found in flowers like Catharanthus roseus and Primula rosea.[1] Like many flavonoids, this compound has a hydrophobic chemical structure, making it poorly soluble in aqueous solutions such as cell culture media and buffers.[2] This low aqueous solubility can lead to precipitation, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound and other flavonoids due to its excellent solubilizing properties for organic compounds.[3] While ethanol can also be used, DMSO typically allows for higher stock concentrations.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen and how can I prevent it?

This common issue is known as "solvent-shifting" precipitation. When a concentrated DMSO stock solution is diluted into an aqueous environment, the abrupt change in solvent polarity causes the poorly water-soluble compound to precipitate. To prevent this, several strategies can be employed:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, and ideally at or below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.

  • Use an intermediate dilution step: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, first dilute it in a smaller volume of the medium or buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the aqueous medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can increase its solubility.

  • Ensure rapid mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to promote rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.

Q4: Is it advisable to heat or sonicate my this compound solution to improve solubility?

Gentle heating (to 37°C) and brief sonication can aid in the initial dissolution of this compound in an organic solvent. However, if the compound precipitates upon cooling to room temperature, the solution is supersaturated and unstable, which can lead to inaccurate results in your experiments.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding DMSO stock to aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound.
The final concentration of DMSO is too high, promoting "salting out".Prepare a more concentrated stock solution in DMSO to reduce the volume added to the aqueous buffer, thereby lowering the final DMSO percentage.
Cloudy or turbid solution after adding this compound. The compound is not fully dissolved and exists as a fine suspension.Filter the final working solution through a 0.22 µm syringe filter to remove undissolved particles. Re-evaluate the dissolution method and consider lowering the final concentration.
Precipitation occurs over time during the experiment. The solution is supersaturated and unstable at the experimental temperature.Determine the empirical solubility of this compound under your specific experimental conditions (see Protocol 1). Ensure your working concentration is below this limit.
The pH of the medium affects this compound's stability and solubility.While this compound's color can be pH-dependent, significant pH alterations to your culture medium are generally not recommended as they can affect cell health. If possible, test the stability of this compound at the pH of your experimental buffer beforehand.[4]

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, data for the structurally similar anthocyanidin, Cyanidin chloride, can provide a useful reference. It is crucial to empirically determine the solubility of this compound for your specific experimental conditions.

Table 1: Solubility of Structurally Similar Anthocyanidins

CompoundSolventApproximate Solubility
Cyanidin chlorideDMSO~16 mg/mL[5]
Cyanidin chlorideEthanol~16 mg/mL[5]
Cyanidin chlorideDMF~25 mg/mL[5]
Cyanidin 3-O-glucoside (chloride)DMSO~5 mg/mL[6]
Cyanidin 3-O-glucoside (chloride)PBS (pH 7.2)~1 mg/mL[6]

Note: This data is for estimation purposes only. Always determine the solubility of your specific compound lot under your experimental conditions.

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility

This protocol allows for the determination of the approximate solubility of this compound in your specific aqueous medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a series of dilutions of the this compound stock solution in your aqueous medium in sterile microcentrifuge tubes. A suggested range is from 1 µM to 200 µM.

  • Equilibration: Incubate the dilutions at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • (Optional) Spectrophotometric Analysis: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound. Carefully transfer the supernatant to a new tube and measure the absorbance at a wavelength where this compound absorbs (a wavelength scan may be necessary to determine the optimal wavelength). A plateau in absorbance with increasing initial concentration indicates the saturation point.

  • Determine Solubility Limit: The highest concentration that remains a clear solution is the approximate solubility limit of this compound under these conditions.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol describes a recommended method for preparing a working solution of this compound to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can make a 1:100 intermediate dilution to 100 µM.

  • Final Dilution: Add the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.

Protocol 3: In Vitro Antioxidant Activity Assay - DPPH Radical Scavenging

This protocol measures the ability of this compound to scavenge the stable free radical DPPH.

Materials:

  • This compound working solutions (prepared as in Protocol 2)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: Add your this compound working solutions at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

  • Add DPPH: Add the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure Absorbance: Measure the absorbance at 517 nm using a microplate reader.

  • Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways, including NF-κB and Nrf2.

NF-κB Signaling Pathway in Inflammation

This compound can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->Genes Transcription This compound This compound This compound->IKK Inhibition

NF-κB inflammatory pathway inhibition by this compound.
Nrf2 Antioxidant Response Pathway

This compound can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change This compound This compound This compound->Keap1 Activation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Nrf2 antioxidant pathway activation by this compound.
Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for conducting cell-based assays with this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Determine_Solubility Determine Empirical Solubility (Protocol 1) Prepare_Stock->Determine_Solubility Prepare_Working Prepare Working Solutions (Protocol 2) Determine_Solubility->Prepare_Working Cell_Treatment Treat Cells with This compound Prepare_Working->Cell_Treatment Cell_Seeding Seed Cells in Assay Plates Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Specific Assay (e.g., Antioxidant, NF-κB, Nrf2) Incubation->Assay Data_Analysis Data Acquisition & Analysis Assay->Data_Analysis End End Data_Analysis->End

General experimental workflow for this compound assays.

References

Technical Support Center: The Impact of pH on Rosinidin Stability and Color

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of compounds like Rosinidin is critical for experimental design and formulation. This guide addresses common questions and troubleshooting scenarios related to the pH-dependent stability and color of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability a critical factor in research?

This compound is a type of water-soluble plant pigment known as an anthocyanidin.[1] Like other anthocyanins, its molecular structure, and therefore its color and stability, are highly dependent on the pH of the surrounding environment.[2][3] This is a critical factor because fluctuations in pH during experiments, formulation, or storage can lead to significant degradation of the compound and a complete loss of its characteristic color, impacting the accuracy of quantification, biological activity, and overall product quality.[4]

Q2: How does the pH of a solution affect the color of this compound?

This compound exhibits a range of colors depending on the pH, a phenomenon known as halochromism.[1] This is due to pH-induced changes in its molecular structure.[5]

  • Acidic Conditions (pH < 3): In highly acidic solutions, this compound exists predominantly as the red-colored flavylium cation.[2][3]

  • Weakly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration, leading to the formation of a colorless carbinol pseudobase and a pale-yellow chalcone.[2][6] This results in significant color loss.[2]

  • Neutral to Alkaline Conditions (pH 7-8): In this range, deprotonation occurs, forming a purple or blue quinoidal base.[1][2]

  • Alkaline Conditions (pH > 8): At higher pH levels, this compound, like most anthocyanins, becomes unstable and is prone to degradation, which can result in a greenish-yellow or colorless appearance.[1][3]

Q3: At what pH is this compound most stable?

This compound, consistent with other anthocyanins, demonstrates the highest stability in acidic conditions, typically at a pH below 3.[4][7] In this acidic environment, the stable flavylium cation form predominates.[4] As the pH increases into neutral and alkaline ranges, the compound becomes significantly less stable and degrades more rapidly.[1][8]

Q4: What structural transformations does this compound undergo with changes in pH?

The color changes of this compound are a direct result of reversible structural transformations of the anthocyanin core. In an acidic environment, the molecule is in the stable, red-colored flavylium cation form. As the pH rises, it undergoes hydration and deprotonation, leading to different molecular species with distinct colors. Further increases in pH lead to the opening of the central ring to form a chalcone, which is typically colorless or yellowish, and subsequent degradation.

G cluster_acidic Acidic (pH < 3) cluster_neutral Neutral (pH ≈ 7) cluster_mid Weakly Acidic (pH 4-6) cluster_alkaline Alkaline (pH > 8) A Flavylium Cation (Red) B Quinoidal Base (Purple/Blue) A->B + H₂O - H⁺ C Carbinol Pseudobase (Colorless) B->C + H₂O D Chalcone (Colorless/Yellow) C->D Ring Opening E Degradation Products D->E G cluster_factors Degradation Factors cluster_stability F1 High pH S This compound Degradation F1->S F2 High Temperature F2->S F3 Light Exposure F3->S F4 Oxygen F4->S G cluster_ph1 pH 1.0 Path cluster_ph45 pH 4.5 Path start Start: this compound Sample prep1 Prepare two identical aliquots start->prep1 dilute1 Dilute with KCl Buffer (pH 1.0) prep1->dilute1 dilute2 Dilute with NaOAc Buffer (pH 4.5) prep1->dilute2 equil1 Equilibrate for 15 min dilute1->equil1 measure1 Read Absorbance (520nm & 700nm) equil1->measure1 calc Calculate Absorbance Difference (A) measure1->calc equil2 Equilibrate for 15 min dilute2->equil2 measure2 Read Absorbance (520nm & 700nm) equil2->measure2 measure2->calc end Calculate Final Concentration calc->end

References

Validation & Comparative

Rosinidin and Cyanidin: A Comparative Analysis of Antioxidant Capacity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals evaluating the antioxidant potential of two key anthocyanidins.

This guide provides a comprehensive comparison of the antioxidant capacities of Rosinidin and Cyanidin, focusing on their performance in various antioxidant assays and their influence on cellular signaling pathways. While both are potent natural antioxidants, this document aims to delineate their relative efficacies based on available experimental data.

Quantitative Antioxidant Capacity: A Comparative Overview

Direct comparative studies on the antioxidant capacity of this compound and Cyanidin are limited in the currently available scientific literature. However, by collating data from various sources, we can construct a comparative profile. Cyanidin has been extensively studied, with a wealth of quantitative data from multiple antioxidant assays. In contrast, quantitative in vitro data for this compound is scarce, with much of the evidence for its antioxidant activity derived from in vivo studies that demonstrate its ability to enhance endogenous antioxidant enzyme activity.

Antioxidant AssayThis compoundCyanidinReference Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50) Data not available in reviewed literature.4.85 µMAscorbic Acid: 7.28 µM
ORAC (Oxygen Radical Absorbance Capacity) Data not available in reviewed literature.Higher than its glycoside (cyanidin-3-glucoside)-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity Data not available in reviewed literature.TEAC values reported, but vary with assay conditions.-
FRAP (Ferric Reducing Antioxidant Power) Data not available in reviewed literature.Data available, but varies with assay conditions.-
In Vivo Antioxidant Enzyme Activity Significantly increases levels of Superoxide Dismutase (SOD) and Catalase (CAT).[1]Enhances the activity of antioxidant enzymes like SOD, CAT, and Glutathione Peroxidase (GSH-Px).[2]-

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the water-soluble vitamin E analog, Trolox.

Mechanisms of Antioxidant Action

Both this compound and Cyanidin exert their antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: They can directly neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. The catechol structure in the B-ring of Cyanidin is particularly effective for radical stabilization.

  • Metal Chelation: By chelating transition metal ions like iron and copper, they can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction.

  • Modulation of Cellular Signaling Pathways: A crucial aspect of their antioxidant and cytoprotective effects is the ability to modulate endogenous antioxidant defense systems, primarily through the activation of the Nrf2-ARE signaling pathway.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and facilitate the replication of studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol), test compounds (this compound, Cyanidin), and a positive control (e.g., Ascorbic Acid, Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control.

    • Add a specific volume of the test compound or standard to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Reagents: 7 mM ABTS solution, 2.45 mM potassium persulfate solution, test compounds, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•⁺ by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compounds or standard to the diluted ABTS•⁺ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

  • Reagents: FRAP reagent (containing 300 mM acetate buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; and 20 mM FeCl₃·6H₂O), test compounds, and a ferrous sulfate (FeSO₄) standard.

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add a small volume of the test sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the scavenging capacity of an antioxidant against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagents: Fluorescein (fluorescent probe), AAPH (radical generator), test compounds, and a positive control (e.g., Trolox).

  • Procedure:

    • In a microplate, mix the test compound with the fluorescein solution.

    • Add the AAPH solution to initiate the radical reaction.

    • Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox Equivalents (TE).

Signaling Pathway Analysis: The Role of Nrf2

Both this compound and Cyanidin have been shown to modulate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Cyanidin's Activation of the Nrf2 Pathway

Cyanidin is a well-documented activator of the Nrf2 pathway.[2][3] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like Cyanidin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[2]

Cyanidin_Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection Inhibited by Cyanidin Cyanidin Cyanidin->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n->ARE Binds to

Caption: Cyanidin activates the Nrf2 antioxidant response pathway.

This compound's Influence on the Nrf2 Pathway

Evidence suggests that this compound also upregulates the expression of Nrf2, contributing to its neuroprotective effects by mitigating oxidative stress and neuroinflammation.[1] While the detailed mechanism of this compound's interaction with the Keap1-Nrf2 pathway is less characterized than that of Cyanidin, it is plausible that it follows a similar mechanism of inducing Nrf2 translocation and subsequent activation of antioxidant gene expression.

Rosinidin_Nrf2_Pathway Oxidative_Stress Oxidative Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Reduced by This compound This compound Nrf2_upregulation Upregulation of Nrf2 Expression This compound->Nrf2_upregulation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_upregulation->Nrf2_translocation Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, CAT) Nrf2_translocation->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection

Caption: this compound upregulates Nrf2, enhancing antioxidant defenses.

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram outlines a general workflow for comparing the antioxidant capacity of this compound and Cyanidin.

Experimental_Workflow start Start prepare_samples Prepare Stock Solutions of this compound and Cyanidin start->prepare_samples assays Perform Antioxidant Assays prepare_samples->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap orac ORAC Assay assays->orac data_collection Collect Absorbance/ Fluorescence Data dpph->data_collection abts->data_collection frap->data_collection orac->data_collection calculation Calculate IC50/ TEAC/FRAP/ORAC Values data_collection->calculation comparison Compare Antioxidant Capacities calculation->comparison end End comparison->end

Caption: Workflow for comparing antioxidant capacities.

Conclusion

Cyanidin has been extensively demonstrated to be a potent antioxidant with well-documented efficacy in a variety of in vitro assays. Its ability to directly scavenge free radicals and activate the Nrf2 signaling pathway is strongly supported by scientific evidence.

This compound is also recognized as a powerful antioxidant, with in vivo studies highlighting its capacity to bolster the endogenous antioxidant defense system and upregulate Nrf2 expression. However, the lack of publicly available quantitative data from standardized in vitro antioxidant assays makes a direct, head-to-head comparison of its radical scavenging potency with Cyanidin challenging at this time.

For researchers in drug development, both compounds represent promising candidates for mitigating oxidative stress-related pathologies. Further research, particularly quantitative in vitro antioxidant studies on this compound, is warranted to fully elucidate its comparative efficacy and guide the selection of the most appropriate compound for specific therapeutic applications.

References

A Comparative Analysis of the Neuroprotective Efficacy of Rosinidin and Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of two anthocyanidins, Rosinidin and Delphinidin. The following sections present available experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways implicated in their neuroprotective mechanisms.

Data Presentation

The neuroprotective effects of this compound and Delphinidin have been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies. It is important to note that a direct comparison is challenging due to the different experimental models and conditions employed.

This compound: Neuroprotective Effects in Rat Models

This compound has demonstrated significant neuroprotective effects in rat models of neurotoxicity induced by lipopolysaccharide (LPS), rotenone, and streptozotocin.[1][2][3][4][5][6][7][8] Its mechanisms of action primarily involve antioxidant and anti-inflammatory pathways.[1][2][3][4][5][6][7][8]

Experimental Model Dosage Key Findings Reference
LPS-Induced Memory Impairment in Rats10 and 20 mg/kgDose-dependently reversed LPS-induced memory impairment. Reduced levels of MDA, IL-6, IL-1β, TNF-α, and NF-κB. Increased levels of GSH, SOD, GPx, and catalase.[1][2]
Rotenone-Induced Parkinson's Disease in Rats10 and 20 mg/kgAttenuated motor deficits. Restored levels of antioxidants and neurotransmitters. Inhibited neuroinflammatory cytokines. Modulated NF-κB, Nrf2, and caspase-3 expression.[3][4][5]
Streptozotocin-Induced Memory Impairment in Rats10 and 20 mg/kgImproved cognitive and behavioral deficits. Restored antioxidant enzymes and inflammatory cytokines. Possesses antioxidant, anti-amnesic, and anti-inflammatory activity.[6][7][8]
Delphinidin: Neuroprotective Effects in Alzheimer's Disease Models

Delphinidin has shown promise in models of Alzheimer's disease, where it appears to mitigate amyloid-beta (Aβ) pathology and associated neurotoxicity through various mechanisms, including antioxidant, anti-inflammatory, and modulation of specific signaling pathways.[9][10][11]

Experimental Model Dosage/Concentration Key Findings Reference
APP/PS1 Mice (Alzheimer's Model)Not specified in abstractAlleviated cognitive deficits, synapse loss, and Aβ plaque pathology. Mitigated microglial senescence via the AMPK/SIRT1 pathway.[9]
Nucleus Basalis of Meynert (NBM) Lesioned Rats (Alzheimer's Model)25 and 50 mg/kgImproved spatial memory. Inhibited acetylcholinesterase (AChE) activity. Reduced amyloid plaque deposition and oxidative stress.[11]
Aβ-Induced Neurotoxicity in PC12 CellsNot specified in abstractProtected against Aβ-induced cell death. Attenuated intracellular calcium influx and tau hyperphosphorylation.[10]
In Vitro Antioxidant Activity

Both compounds exhibit potent antioxidant activity in various chemical-based assays.

Assay This compound (Qualitative) Delphinidin (Qualitative) Reference
DPPH Radical ScavengingEffectiveStrong[12][13][14]
ABTS Radical ScavengingEffectiveStrong[12][13][14]
Superoxide Radical ScavengingEffectiveStrong[15]
Ferric Reducing Antioxidant Power (FRAP)Not explicitly stated, but implied through antioxidant effectsStrong[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Animal Models of Neurodegeneration
  • LPS-Induced Neurotoxicity: Wistar rats are administered lipopolysaccharide (LPS) to induce neuroinflammation and memory impairment.[1][2] A typical protocol involves daily intraperitoneal (i.p.) injections of LPS (e.g., 1 mg/kg) for a specified period (e.g., 7 days).[1][2] Test compounds are administered orally prior to LPS injection.[1][2]

  • Rotenone-Induced Parkinson's Disease: Rotenone, a mitochondrial complex I inhibitor, is used to model Parkinson's disease in rats.[3][4][5] A common method is subcutaneous injection of rotenone (e.g., 0.5 mg/kg) daily for an extended period (e.g., 28 days) to induce motor deficits and neurochemical changes.[16]

  • Streptozotocin-Induced Memory Impairment: Intracerebroventricular (ICV) injection of streptozotocin (STZ) is used to create a model of sporadic Alzheimer's disease with memory deficits.[6][7][8] A single bilateral ICV injection of STZ (e.g., 2 mg/kg) can be used.[5]

  • APP/PS1 Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial Alzheimer's disease mutations, leading to age-dependent Aβ plaque deposition and cognitive deficits.[9]

Behavioral Assessments
  • Morris Water Maze (MWM): This test assesses spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues.[2][13] Parameters measured include escape latency and time spent in the target quadrant during a probe trial.[11]

  • Y-Maze Test: This task is used to evaluate spatial working memory based on the innate tendency of rodents to explore novel environments.[11][17] The percentage of spontaneous alternations (entries into the three different arms consecutively) is the primary measure.[18]

Biochemical Assays
  • Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA), a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.[1] Brain tissue is homogenized, and the homogenate is reacted with TBA reagent. The resulting colored product is measured spectrophotometrically at approximately 532 nm.[19][20]

  • Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD): SOD activity can be determined by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated, for example, by a xanthine-xanthine oxidase system.[21][22]

    • Catalase (CAT): Catalase activity is often measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[23]

    • Glutathione (GSH): GSH levels can be quantified using various methods, including reaction with Ellman's reagent (DTNB) to produce a colored product measured at 412 nm.

  • Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in brain homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, caspase-3, AMPK, SIRT1). Brain tissue lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary and secondary antibodies.

Histological and Imaging Techniques
  • Thioflavin S Staining: This fluorescent dye is used to visualize compact, beta-sheet-rich structures like amyloid plaques in brain tissue sections.[3][9] Sections are incubated with a Thioflavin S solution and then differentiated in ethanol before being visualized under a fluorescence microscope.[6][9]

  • Immunohistochemistry: This method uses antibodies to detect the presence and localization of specific proteins (e.g., Iba1 for microglia, GFAP for astrocytes) in tissue sections.

  • Calcium Imaging: Intracellular calcium levels can be monitored in cultured cells using fluorescent calcium indicators (e.g., Fura-2 AM).[4][12][14][24] Changes in fluorescence intensity upon stimulation reflect alterations in intracellular calcium concentration.[4][12][14][24]

  • Tau Phosphorylation Assay: The phosphorylation status of tau protein can be assessed by Western blotting using phosphorylation-specific tau antibodies or through specialized cell-based assays that quantify microtubule bundling.[10][25][26][27][28]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and Delphinidin are attributed to their modulation of key signaling pathways involved in oxidative stress, inflammation, and cell survival.

This compound's Neuroprotective Signaling Pathway

This compound appears to exert its neuroprotective effects primarily by activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF-κB and apoptotic caspase-3 signaling cascades.

Rosinidin_Pathway cluster_stress Cellular Stress (e.g., LPS, Rotenone) cluster_this compound This compound Intervention cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome Stress Oxidative Stress & Neuroinflammation NFkB NF-κB Stress->NFkB Caspase3 Caspase-3 Stress->Caspase3 This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates This compound->NFkB inhibits This compound->Caspase3 inhibits ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes GSH, SOD, CAT ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammatory_Cytokines IL-6, IL-1β, TNF-α NFkB->Inflammatory_Cytokines promotes Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound's neuroprotective mechanism.

Delphinidin's Neuroprotective Signaling Pathway

Delphinidin's neuroprotective actions, particularly in the context of Alzheimer's disease, are linked to the activation of the AMPK/SIRT1 pathway, which helps to mitigate microglial senescence and reduce Aβ pathology. It also inhibits pro-inflammatory and apoptotic pathways.

Delphinidin_Pathway cluster_pathology Alzheimer's Disease Pathology cluster_delphinidin Delphinidin Intervention cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome Abeta Aβ Pathology Microglial_Senescence Microglial Senescence Abeta->Microglial_Senescence NFkB_MAPK NF-κB / MAPK Abeta->NFkB_MAPK Ca_Influx Calcium Influx Abeta->Ca_Influx Neuroprotection Neuroprotection Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK activates Delphinidin->NFkB_MAPK inhibits Delphinidin->Ca_Influx inhibits SIRT1 SIRT1 AMPK->SIRT1 activates SIRT1->Microglial_Senescence alleviates SIRT1->Neuroprotection Neuroinflammation Neuroinflammation NFkB_MAPK->Neuroinflammation promotes Tau_Hyperphosphorylation Tau Hyper- phosphorylation Ca_Influx->Tau_Hyperphosphorylation induces

Caption: Delphinidin's neuroprotective mechanism.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram illustrates a general workflow for evaluating the neuroprotective efficacy of a compound in a rodent model of neurodegeneration.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis cluster_outcome_workflow Outcome Animal_Model 1. Induction of Neurodegeneration Model (e.g., LPS, Rotenone, STZ) Treatment 2. Compound Administration (this compound or Delphinidin) Animal_Model->Treatment Behavioral 3. Behavioral Testing (MWM, Y-Maze) Treatment->Behavioral Biochemical 4. Biochemical Analysis (Brain Homogenates) Behavioral->Biochemical Histological 5. Histological Analysis (Brain Sections) Biochemical->Histological Data 6. Data Collection & Statistical Analysis Histological->Data Conclusion 7. Conclusion on Neuroprotective Efficacy Data->Conclusion

References

Validating Rosinidin as a Potent Inhibitor of the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NF-κB in Disease and Therapy

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular response to inflammation, stress, and immune challenges. This transcription factor family plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. While essential for normal physiological processes, aberrant or chronic activation of the NF-κB pathway is a key driver in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers. This has positioned the NF-κB pathway as a critical target for therapeutic intervention. This guide provides a comprehensive comparison of Rosinidin, a naturally occurring anthocyanidin, with other established NF-κB inhibitors, supported by available experimental data and detailed methodologies to assist researchers in their quest for novel therapeutics.

This compound, an O-methylated anthocyanidin found in plants like Catharanthus roseus, has demonstrated potential as an anti-inflammatory and neuroprotective agent. Recent studies have highlighted its ability to modulate the NF-κB pathway, suggesting its promise as a therapeutic candidate. This guide aims to objectively present the current evidence for this compound's efficacy and compare it with other known NF-κB inhibitors.

Comparative Analysis of NF-κB Inhibitors

InhibitorType / ClassMechanism of ActionReported IC50 Values (NF-κB Inhibition)Key In Vivo / In Vitro Findings for this compound
This compound Anthocyanidin (Flavonoid)Putative IKK or upstream inhibitorNot yet reportedDownregulated NF-κB, IL-1β, IL-6, and TNF-α in a rat model of Parkinson's disease at 10 and 20 mg/kg doses.[1][2]
Anthocyanidins (General) FlavonoidInhibition of IκB kinase (IKK) activity, thereby preventing IκBα phosphorylation and degradation.[3][4]A mixture of bilberry-derived anthocyanidins inhibited TNFα-induced NF-κB activation in MDA-MB-436 and HCC1937 cells at 50 µM.[3]Orally administered anthocyanidins decreased tumor volume and metastasis in a breast cancer xenograft model.[3]
BAY 11-7082 Synthetic Small MoleculeIrreversibly inhibits IκBα phosphorylation.~10 µM for inducing suicidal erythrocyte death.[5][6]Suppresses oxidative stress in rat kidneys.[7]
Parthenolide Sesquiterpene LactoneDirectly inhibits the p65 subunit of NF-κB and IKK.~30 µM for inducing suicidal erythrocyte death.[5][6]Preferentially inhibits breast cancer stem-like cell proliferation.
MG-132 Peptide AldehydeProteasome inhibitor, preventing the degradation of IκBα.IC50 = 11 nM for NF-κB transcriptional activation in Jurkat cells.[8]Induces apoptosis in acute myelogenous leukemia (AML) stem cells.[8]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the validation process for NF-κB inhibitors, the following diagrams illustrate the canonical NF-κB signaling pathway and a standard experimental workflow for inhibitor screening.

NF_kappa_B_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IL-1R->IKK_complex Activates IkB IκBα IKK_complex->IkB p_IkB p-IκBα IkB->p_IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Inhibited NFkB_in_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_in_nucleus Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Target_Genes Target Gene Transcription NFkB_in_nucleus->Target_Genes Binds to κB sites

Caption: Canonical NF-κB signaling pathway.

Experimental_Workflow Workflow for Validating NF-κB Inhibitors cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed cells (e.g., HEK293, Macrophages) Inhibitor_Treatment Pre-treat with this compound or other inhibitors Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with TNF-α or LPS Inhibitor_Treatment->Stimulation Luciferase_Assay Luciferase Reporter Assay (Measures transcriptional activity) Stimulation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, nuclear p65) Stimulation->Western_Blot Immunofluorescence Immunofluorescence (p65 nuclear translocation) Stimulation->Immunofluorescence ELISA ELISA (Pro-inflammatory cytokines) Stimulation->ELISA Data_Quantification Quantify Results Luciferase_Assay->Data_Quantification Western_Blot->Data_Quantification Immunofluorescence->Data_Quantification ELISA->Data_Quantification IC50_Calculation Calculate IC50 Data_Quantification->IC50_Calculation Comparison Compare with Controls IC50_Calculation->Comparison

Caption: Experimental workflow for inhibitor validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess NF-κB pathway inhibition.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Line: HEK293 cells stably transfected with a luciferase reporter construct under the control of an NF-κB response element.

  • Protocol:

    • Cell Seeding: Seed HEK293-NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or other test compounds for 1-2 hours.

    • Stimulation: Induce NF-κB activation by adding an agonist such as TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) and incubate for 6-8 hours.

    • Lysis and Luminescence Reading: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol. A co-transfected Renilla luciferase can be used for normalization.[9][10][11]

    • Data Analysis: Calculate the percentage of inhibition of NF-κB transcriptional activity for each concentration and determine the IC50 value.

Western Blot for Phospho-IκBα and Nuclear p65

This method detects the levels of key proteins in the NF-κB signaling cascade.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells as described in the luciferase assay. For total protein, lyse cells with RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial extraction kit.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and a nuclear loading control (e.g., Lamin B1). Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[12][13][14]

    • Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation and nuclear translocation.

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with inhibitors and stimuli as previously described.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Immunostaining: Block with 1% BSA and incubate with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

    • Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.[15][16][17][18]

    • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure p65 translocation.[16]

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This assay measures the concentration of secreted pro-inflammatory cytokines, which are downstream targets of NF-κB.

  • Protocol:

    • Sample Collection: Collect the cell culture supernatant after treatment with inhibitors and stimuli.

    • ELISA Procedure: Use commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) and follow the manufacturer's instructions.

    • Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples. Calculate the percentage of inhibition of cytokine production.[1]

Conclusion

The available evidence strongly suggests that this compound is a promising inhibitor of the NF-κB signaling pathway. In vivo studies have demonstrated its ability to downregulate NF-κB and its downstream inflammatory mediators. However, to firmly establish its therapeutic potential and to allow for a direct and quantitative comparison with other established inhibitors, further in vitro studies are essential to determine its IC50 value and to elucidate its precise mechanism of action within the NF-κB cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct these vital validation studies. Continued investigation into this compound and other natural compounds offers a promising avenue for the development of novel and effective therapies for a wide range of NF-κB-driven diseases.

References

A Comparative Analysis of Rosinidin and Other Common Anthocyanidins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Rosinidin and other major anthocyanidins, including cyanidin, delphinidin, pelargonidin, peonidin, and malvidin. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their biological activities supported by experimental data and methodologies.

Introduction to Anthocyanidins

Anthocyanidins are a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many plants.[1] Their basic structure is the flavylium ion, and they differ in the substitution pattern of hydroxyl (–OH) and methoxy (–OCH₃) groups on their B-ring. These structural variations significantly influence their stability, bioavailability, and biological activities.[2][3]

This compound is an O-methylated anthocyanidin derived from cyanidin, found in the flowers of plants like Catharanthus roseus and Primula rosea.[4] Like other anthocyanidins, it exhibits a range of biological effects, including potent antioxidant and anti-inflammatory properties.[5] This guide compares this compound to the six most common anthocyanidins in the human diet:

  • Cyanidin: Widespread in red and purple fruits and vegetables.

  • Delphinidin: Characterized by three hydroxyl groups on the B-ring, common in blue and purple plants.

  • Pelargonidin: Contributes to orange and red hues.

  • Peonidin: An O-methylated derivative of cyanidin.

  • Malvidin: An O-methylated derivative of delphinidin, prevalent in red grapes.

  • Petunidin: An O-methylated derivative of delphinidin.

Comparative Data on Physicochemical and Biological Activities

The following tables summarize key quantitative data for this compound and other major anthocyanidins. The biological activity of these compounds is highly dependent on their structure, particularly the substitution pattern on the B-ring.[6]

Anthocyanidin Chemical Formula Molar Mass ( g/mol ) B-Ring Substitution
This compound C₁₇H₁₅O₆⁺315.304'-OH, 3'-OCH₃
Cyanidin C₁₅H₁₁O₆⁺287.243', 4'-di-OH
Delphinidin C₁₅H₁₁O₇⁺303.243', 4', 5'-tri-OH
Pelargonidin C₁₅H₁₁O₅⁺271.244'-OH
Peonidin C₁₆H₁₃O₆⁺301.274'-OH, 3'-OCH₃
Malvidin C₁₇H₁₅O₇⁺331.294'-OH, 3', 5'-di-OCH₃
Petunidin C₁₆H₁₃O₇⁺317.273', 4'-di-OH, 5'-OCH₃

Table 1. Physicochemical properties of common anthocyanidins.

Anthocyanidin Antioxidant Activity (Assay) Result Reference
This compound Radical ScavengingPotent antioxidant activity demonstrated.[5]Alharbi et al., 2022[7]
Delphinidin Radical ScavengingHighest antioxidant activity among the six common anthocyanidins.[8]Azevedo et al., 2010[8]
Cyanidin ORACHigher ORAC value than its corresponding anthocyanin (glycoside).[9]Wu et al., 2004[9]
Petunidin ABTSHigh activity due to o-dihydroxyl substitution.[9]Miguel, 2011[9]
Pelargonidin ORACLowest antioxidant activity among common anthocyanidins, but still as potent as Trolox.[9]Wu et al., 2004[9]
Malvidin ABTSLower activity than delphinidin or cyanidin.[9]Miguel, 2011[9]

Table 2. Comparative antioxidant activity. Note: Direct comparative values vary significantly between studies due to different experimental conditions. The general trend is that activity increases with the number of B-ring hydroxyl groups.

Anthocyanidin Cell Line IC₅₀ (µM) Reference
This compound Not Reported--
Delphinidin Human colon carcinoma (HT-29)~25Lamy et al., 2006
Cyanidin Human colon carcinoma (HT-29)~50Lamy et al., 2006
Malvidin Human colon carcinoma (HT-29)>100Lamy et al., 2006
Delphinidin Human lung carcinoma (A549)~40Lamy et al., 2007
Cyanidin Human lung carcinoma (A549)~80Lamy et al., 2007

Table 3. Comparative anticancer activity (cytotoxicity) based on cell viability assays. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Key Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results when comparing bioactive compounds. Below are methodologies for key assays used to evaluate the performance of anthocyanidins.

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[10]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve anthocyanidin standards and test compounds in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction: Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL) in a 96-well plate.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The violet color of the DPPH solution fades in the presence of an antioxidant.[11][12]

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[13] A control containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] × 100[13] The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15][16]

Methodology:

  • Cell Culture: Culture cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere and grow until they reach the desired confluency (typically exponential growth phase).[14]

  • Treatment: Treat the cells with various concentrations of the anthocyanidin compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader, typically at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is calculated to determine the cytotoxic potential of the compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Add varying concentrations of Anthocyanidins incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan formation) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate analysis Calculate % Viability and IC50 values read_plate->analysis

MTT Assay Experimental Workflow.

Modulation of Key Signaling Pathways

Anthocyanidins exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

Chronic inflammation is linked to numerous diseases.[17] The transcription factor NF-κB (Nuclear Factor kappa B) is a master regulator of the inflammatory response. This compound and other anthocyanins can inhibit this pathway.[5][18]

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α or LPS) activate the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2.[19] Anthocyanins can inhibit IKK activation or subsequent steps, thereby suppressing the inflammatory cascade.[1][19]

NFkB_Pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex stimulus->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates to proteasome Proteasome Degradation NFkB_IkB->proteasome Ubiquitination & Degradation of IκBα proteasome->NFkB Releases genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Activates Transcription inflammation Inflammation genes->inflammation anthocyanidins This compound & Other Anthocyanidins anthocyanidins->IKK Inhibits

Inhibition of the NF-κB inflammatory pathway by anthocyanidins.

The anticancer properties of anthocyanins are often linked to their ability to interfere with signaling pathways that control cell growth and survival, such as the PI3K/Akt and MAPK pathways.[20][21]

Many cancers are driven by the overactivation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[6] Upon activation by growth factors, RTKs trigger downstream cascades.

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation. Anthocyanidins, particularly delphinidin and cyanidin, have been shown to inhibit RTK activity, which in turn blocks the activation of PI3K and its downstream effector Akt.[22]

  • MAPK Pathway: This pathway, including cascades like ERK, is also critical for cell proliferation. By inhibiting upstream RTKs, anthocyanins can shut down this pathway as well.[6]

Interestingly, the substitution pattern on the B-ring determines which pathway is targeted most effectively. Anthocyanidins with vicinal hydroxyl groups (like cyanidin and delphinidin) are potent inhibitors of EGFR, while those with methoxy groups (like malvidin) are more effective at inhibiting cAMP-specific phosphodiesterases (PDEs), another mechanism to regulate cell growth.[6]

Cancer_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates MAPK MAPK Cascade (Ras-Raf-MEK-ERK) RTK->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation Anthocyanidins Cyanidin, Delphinidin, etc. Anthocyanidins->RTK Inhibits

Anthocyanidin-mediated inhibition of pro-survival signaling pathways.

Conclusion

This compound, along with other common anthocyanidins, demonstrates significant potential in modulating key biological processes related to oxidative stress, inflammation, and cancer. The comparative data reveal that structural differences, particularly the hydroxylation and methoxylation patterns on the B-ring, are critical determinants of their specific biological activities. Delphinidin and cyanidin often exhibit the highest antioxidant and anticancer activities due to their vicinal hydroxyl groups, while methylated anthocyanidins like malvidin and this compound show distinct bioactivities.

Further research is needed to conduct more direct, side-by-side comparisons of this compound with other anthocyanidins under standardized experimental conditions. Elucidating the full therapeutic potential of these natural compounds will require a deeper understanding of their bioavailability, metabolism, and precise molecular targets in vivo.

References

A Comparative Guide to the Bioavailability of Rosinidin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the bioavailability of bioactive compounds is paramount to harnessing their therapeutic potential. This guide provides a comparative analysis of the bioavailability of the anthocyanidin rosinidin and its corresponding glycosides. Due to the limited direct comparative data for this compound, this guide will leverage data from the closely related and extensively studied cyanidin and its primary glycoside, cyanidin-3-glucoside (C3G), as a representative model for anthocyanidin and anthocyanin bioavailability.

Executive Summary

The bioavailability of anthocyanins, the glycosidic forms of anthocyanidins like this compound, is generally low.[1] The sugar moiety in the glycoside structure enhances stability and water solubility, which can influence absorption and metabolism.[2] While aglycones (the non-sugar part) are often considered more readily absorbable due to their higher lipophilicity, anthocyanins can also be absorbed in their intact glycosidic form.[3][4] The metabolism of these compounds, primarily by the gut microbiota, plays a crucial role in determining the forms that enter systemic circulation and their subsequent biological activity.[4]

Quantitative Bioavailability Data

ParameterCyanidin-3-Glucoside (C3G)This compound (Aglycone)This compound GlycosidesSource
Bioavailability Low (relative bioavailability of ~12.38% in humans for ¹³C-labeled C3G)Data not availableData not available[5]
Time to Max. Plasma Concentration (Tmax) ~15-60 minutes in ratsData not availableData not available[6][7]
Max. Plasma Concentration (Cmax) Varies with dose; nanomolar rangeData not availableData not available[6]
Major Metabolites Protocatechuic acid, phloroglucinaldehyde, methylated and glucuronidated forms of cyanidinData not availableData not available[6]

Experimental Protocols

The determination of bioavailability for compounds like this compound and its glycosides typically involves in vivo animal studies. Below is a detailed methodology for a representative pharmacokinetic study in rats.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals are housed in controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to standard chow and water.

  • Animals are fasted overnight before the experiment to ensure an empty stomach, which can influence absorption.

2. Test Substance Administration (Oral Gavage):

  • This compound or its glycoside is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • A specific dose (e.g., 100 mg/kg body weight) is administered directly into the stomach using a gavage needle.[6]

  • The volume administered is typically 1-2 mL for a rat of this size.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[8]

  • Blood is typically drawn from the tail vein or via a cannulated jugular vein.[5][8]

  • Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.[9]

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[8]

5. Sample Analysis (HPLC-MS/MS):

  • Sample Preparation: Plasma proteins are precipitated by adding a solvent like acidified acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[10]

  • Chromatography: A High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column is used to separate the parent compound and its metabolites. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile) is typically employed.[11][12]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the analytes. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11][12]

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC), which reflects the total drug exposure over time.

Visualizations

Experimental Workflow for In Vivo Bioavailability Study

G Experimental Workflow for In Vivo Bioavailability Study cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis animal_prep Animal Preparation (Fasting) admin Oral Gavage Administration animal_prep->admin dose_prep Dose Preparation (this compound/Glycoside in Vehicle) dose_prep->admin blood_sampling Serial Blood Sampling admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep hplc_ms HPLC-MS/MS Analysis plasma_sep->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis

Caption: Workflow for determining the in vivo bioavailability of a test compound in rats.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis.

G Signaling Pathways Modulated by this compound cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_caspase Caspase Pathway This compound This compound nfkb NF-κB This compound->nfkb inhibits nrf2 Nrf2 This compound->nrf2 activates caspase3 Caspase-3 This compound->caspase3 inhibits proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->proinflammatory promotes antioxidant Antioxidant Enzymes nrf2->antioxidant activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: this compound's modulation of key cellular signaling pathways.

References

Efficacy of Rosinidin vs. Other Natural Anti-inflammatory Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of rosinidin against other well-researched natural compounds: curcumin, quercetin, and resveratrol. While in vivo data demonstrates the anti-inflammatory potential of this compound, a notable gap exists in the scientific literature regarding its specific in vitro inhibitory concentrations (IC50). To provide a comprehensive comparison, this guide includes in vitro data for other common anthocyanidins, the class of flavonoids to which this compound belongs, offering a proxy for its potential efficacy.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of curcumin, quercetin, resveratrol, and various anthocyanidins. It is important to note that experimental conditions, including cell lines, stimulus concentrations, and incubation times, can vary between studies, influencing the reported IC50 values.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusIC50Reference(s)
This compound --Data not available-
Curcumin RAW 264.7LPS~15.15 µM[1]
Quercetin RAW 264.7LPSData not available[2]
Resveratrol RAW 264.7LPS~4.13 µM[3]
Cyanidin RAW 264.7LPSData not available[4]
Delphinidin RAW 264.7LPSData not available[5]
Malvidin RAW 264.7LPSIC50 comparable to trans-resveratrol[6]
Pelargonidin RAW 264.7LPSData not available[2]
Peonidin --Data not available
Petunidin RAW 264.7LPSData not available[7]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

CompoundCytokineCell LineStimulusIC50 / Inhibition %Reference(s)
This compound TNF-α, IL-6, IL-1β--In vivo reduction demonstrated[8]
Curcumin TNF-α, IL-6, IL-1βRAW 264.7LPSSignificant reduction[9]
Quercetin TNF-α, IL-6, IL-1βRAW 264.7LPSSignificant reduction[2][7]
Resveratrol TNF-α, IL-6RAW 264.7LPSIC50: 1.92 µM (TNF-α), 1.12 µM (IL-6)[3]
Cyanidin-3-Glucoside TNF-α, IL-6Human neutrophils-50% inhibition (TNF-α), 30% inhibition (IL-6)[4]
Delphinidin TNF-α, IL-6RAW 264.7LPSSignificant reduction
Malvidin-3-Glucoside -Endothelial cellsTNF-αSignificant inhibition of MCP-1, ICAM-1, VCAM-1
Pelargonidin IL-6, TNF-αChondrocytesIL-1βSignificant reduction[10]
Peonidin ---Data not available
Petunidin TNF-α, IL-6Cell models-Downregulation of expression[7]

Experimental Protocols

This section details common methodologies for assessing the in vitro anti-inflammatory activity of natural compounds.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a widely used primary screening method for anti-inflammatory agents.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, curcumin, quercetin, resveratrol) or vehicle control (e.g., DMSO). Cells are pre-incubated with the compound for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the unstimulated control wells.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, the absorbance of which is measured at ~540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) by ELISA

This assay quantifies the reduction in specific pro-inflammatory cytokines.

  • Cell Culture, Seeding, and Treatment: The initial steps are identical to the NO inhibition assay described above. RAW 264.7 cells are seeded in 24- or 48-well plates and pre-treated with the test compounds before LPS stimulation.

  • Supernatant Collection: After a 24-hour incubation with LPS, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of TNF-α, IL-6, or IL-1β in the supernatant is quantified using commercially available ELISA kits. The general principle involves the following steps:

    • Capture Antibody: A microplate is pre-coated with a capture antibody specific to the cytokine of interest.

    • Sample Incubation: The collected supernatants and standards are added to the wells and incubated.

    • Detection Antibody: A biotinylated detection antibody specific to the cytokine is added.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • Absorbance Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated from the absorbance readings of the known cytokine concentrations. The concentration of the cytokine in the samples is then determined, and the percentage of inhibition is calculated.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds, including flavonoids, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the production of pro-inflammatory mediators.

NF_kB_Signaling_Pathway cluster_NFkB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Transcription This compound This compound & Other Natural Compounds This compound->IKK Inhibition This compound->NFkB_nuc Inhibition Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Test Compounds Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA

References

Cross-Validation of Analytical Methods for Rosinidin and Related Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for the quantification of Rosinidin and other anthocyanins. This guide provides a detailed comparison of common analytical techniques, their performance metrics, and experimental protocols.

Introduction

This compound is a member of the anthocyanidin class of pigments. Accurate and precise quantification of this compound and related anthocyanins is crucial for research in food science, pharmacology, and drug development. The selection of an appropriate analytical method depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. This guide provides a cross-validation of commonly employed analytical methods, including High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Comparison of Analytical Method Performance

The performance of different analytical methods for anthocyanin quantification is typically evaluated based on several key validation parameters. The following table summarizes typical performance data for HPLC-DAD and UPLC-MS/MS methods based on literature for anthocyanin analysis.

Validation ParameterHPLC-DADUPLC-MS/MSKey Considerations
Linearity (R²) ≥ 0.99≥ 0.99Both methods demonstrate excellent linearity over a defined concentration range.[1]
Accuracy (% Recovery) 95 - 105%98 - 102%UPLC-MS/MS often provides slightly higher accuracy due to its increased specificity.
Precision (% RSD) < 5% (Intra-day) < 10% (Inter-day)< 3% (Intra-day) < 7% (Inter-day)UPLC-MS/MS generally offers better precision.[1]
Limit of Detection (LOD) 0.06–0.40 µg/mL0.01–0.14 µg/mLUPLC-MS/MS is significantly more sensitive, allowing for the detection of lower concentrations.[2]
Limit of Quantification (LOQ) 0.12–1.20 µg/mL0.03–0.47 µg/mLThe lower LOQ of UPLC-MS/MS makes it suitable for trace analysis.[2]
Robustness GoodGoodMethod robustness is determined by assessing the impact of small variations in method parameters.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of anthocyanins using HPLC-DAD and UPLC-MS/MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the identification and quantification of anthocyanins.[1]

a. Sample Preparation (General Protocol for Plant Material):

  • Freeze-dry plant material and grind to a fine powder.

  • Extract a known weight of the powdered sample with a solution of methanol/water/formic acid (e.g., 70:29:1, v/v/v).

  • Sonication or shaking can be used to improve extraction efficiency.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 5% formic acid.

  • Mobile Phase B: Acetonitrile with 5% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: Diode-Array Detector (DAD) scanning from 200 to 600 nm, with specific monitoring at the maximum absorbance wavelength for anthocyanins (around 520 nm).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity, selectivity, and speed compared to conventional HPLC.[4][5]

a. Sample Preparation: Sample preparation protocols are similar to those for HPLC-DAD, although smaller sample sizes may be used due to the higher sensitivity of the method.

b. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A rapid gradient is typically used to achieve short analysis times.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte. This provides high selectivity and sensitivity.

  • Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow should be optimized for the specific instrument and analytes.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes involved in the cross-validation of these analytical methods, the following diagrams are provided.

cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_uplc UPLC-MS/MS Analysis cluster_validation Method Validation start Plant Material extraction Extraction with acidified methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection uplc_injection UPLC Injection filtration->uplc_injection hplc_separation C18 Separation hplc_injection->hplc_separation hplc_detection DAD Detection (520 nm) hplc_separation->hplc_detection linearity Linearity hplc_detection->linearity accuracy Accuracy hplc_detection->accuracy precision Precision hplc_detection->precision lod_loq LOD & LOQ hplc_detection->lod_loq robustness Robustness hplc_detection->robustness uplc_separation UPLC C18 Separation uplc_injection->uplc_separation uplc_ms MS/MS Detection (MRM) uplc_separation->uplc_ms uplc_ms->linearity uplc_ms->accuracy uplc_ms->precision uplc_ms->lod_loq uplc_ms->robustness

Caption: Workflow for the cross-validation of HPLC-DAD and UPLC-MS/MS methods.

cluster_pathway General Anthocyanin Biosynthesis Pathway coumaroyl_coa Coumaroyl-CoA + Malonyl-CoA chalcone Chalcone coumaroyl_coa->chalcone CHS flavanone Flavanone chalcone->flavanone CHI dihydroflavonol Dihydroflavonol flavanone->dihydroflavonol F3H leucoanthocyanidin Leucoanthocyanidin dihydroflavonol->leucoanthocyanidin DFR anthocyanidin Anthocyanidin (e.g., this compound) leucoanthocyanidin->anthocyanidin ANS/LDOX anthocyanin Anthocyanin (Glycosylated) anthocyanidin->anthocyanin UFGT

References

Rosinidin's Anti-Diabetic Efficacy: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vivo studies provides compelling evidence for the anti-diabetic properties of Rosinidin, a naturally occurring anthocyanidin. This guide offers a comparative overview of this compound's performance against established anti-diabetic agents and other investigational flavonoids, supported by experimental data from studies utilizing the streptozotocin (STZ)-induced diabetic rat model. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel diabetic therapies.

Comparative Efficacy of Anti-Diabetic Compounds

The following tables summarize the in vivo effects of this compound and its comparators on key diabetic parameters in STZ-induced diabetic rats. All data is presented as mean ± standard error of the mean (SEM) or standard deviation (SD) as reported in the cited studies.

Table 1: Effect on Blood Glucose and Serum Insulin
CompoundDoseBlood Glucose (mg/dL)Serum Insulin (ng/mL)Reference
Diabetic Control -450 ± 57.120.28 ± 0.04[1][2]
This compound 10 mg/kgSignificantly ReducedSignificantly Increased[3][4]
This compound 20 mg/kgSignificantly ReducedSignificantly Increased[3][4]
Glibenclamide 10 mg/kg380 ± 41.32Data Not Available[1]
Metformin 500 mg/kg348.3 ± 54.7027.05 ± 7.56[5]
Quercetin 50 mg/kg151 ± 6.80.75 ± 0.06[2]
Naringenin 40 mg/kgSignificantly ReducedSignificantly Increased[6]

Note: Direct numerical values for this compound were not available in the provided search results, hence the qualitative description. Blood glucose conversion: To convert mmol/L to mg/dL, multiply by 18.018.

Table 2: Effect on Serum Lipid Profile
CompoundDoseTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Reference
Diabetic Control -146.3 ± 8230.7 ± 7.2ElevatedReduced[2]
This compound 10 mg/kgSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased[3]
This compound 20 mg/kgSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased[3]
Metformin 500 mg/kgSignificantly ReducedSignificantly ReducedData Not AvailableData Not Available[5]
Quercetin 50 mg/kgSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased[2]
Naringenin 80 mg/kgSignificantly ReducedSignificantly ReducedData Not AvailableData Not Available[7]

Experimental Protocols

The data presented in this guide is derived from studies employing a standardized STZ-induced diabetic rat model. The following is a generalized protocol representative of the methodologies used.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 40-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-STZ injection. Rats with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and included in the study.

2. Treatment Groups:

  • Normal Control: Healthy, non-diabetic rats receiving the vehicle.

  • Diabetic Control: STZ-induced diabetic rats receiving the vehicle.

  • Test Groups: STZ-induced diabetic rats receiving oral administration of this compound (10 and 20 mg/kg/day) or comparator compounds (Glibenclamide, Metformin, Quercetin, Naringenin) at the doses specified in the tables.

  • Duration of Treatment: Typically 28 to 30 days.

3. Biochemical Analysis:

  • At the end of the treatment period, animals are fasted overnight, and blood samples are collected.

  • Blood Glucose: Measured using a glucometer or by enzymatic colorimetric methods.

  • Serum Insulin: Assayed using ELISA kits.

  • Serum Lipid Profile: Total cholesterol, triglycerides, LDL-C, and HDL-C are determined using standard enzymatic kits.

Visualizing the Mechanisms

To elucidate the biological processes underlying this compound's anti-diabetic effects, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

G Experimental Workflow for In Vivo Anti-Diabetic Studies cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis acclimatization Acclimatization of Rats diabetes_induction Induction of Diabetes (STZ Injection) acclimatization->diabetes_induction confirmation Confirmation of Hyperglycemia diabetes_induction->confirmation grouping Grouping of Animals confirmation->grouping treatment Daily Oral Administration of Test Compounds (30 Days) grouping->treatment monitoring Monitoring of Body Weight & General Health treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia biochemical Biochemical Analysis (Glucose, Insulin, Lipids) euthanasia->biochemical histopathology Histopathological Examination of Pancreas euthanasia->histopathology

Figure 1. A generalized experimental workflow for evaluating the anti-diabetic effects of test compounds in a rat model.

G Proposed Signaling Pathway of this compound's Anti-Diabetic Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake This compound This compound This compound->IR Potentiates Activation Insulin Insulin Insulin->IR Binds & Activates

Figure 2. this compound is proposed to enhance insulin signaling, leading to increased glucose uptake in cells.

Conclusion

The compiled in vivo data indicates that this compound exerts significant anti-diabetic effects in STZ-induced diabetic rats, comparable to, and in some aspects potentially more potent than, other flavonoids like Quercetin and Naringenin. Its ability to modulate blood glucose, serum insulin, and lipid profiles suggests a multifaceted mechanism of action. The proposed potentiation of the insulin signaling pathway, leading to enhanced glucose uptake, provides a strong basis for its therapeutic potential. Further head-to-head comparative studies with established drugs like Metformin and Glibenclamide are warranted to fully elucidate its clinical promise in the management of diabetes mellitus.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental data is based on animal models and may not directly translate to human outcomes.

References

Comparative Gene Expression Analysis Reveals Rosinidin's Potent Anti-inflammatory and Antioxidant Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the impact of Rosinidin treatment on gene expression. This guide provides a comparative analysis of gene expression changes, detailed experimental protocols, and visual representations of the key signaling pathways involved.

This compound, a naturally occurring anthocyanidin, has garnered significant interest in the scientific community for its potential therapeutic properties. Emerging research suggests that this compound exerts its effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis. This guide presents a comparative analysis of gene expression following this compound treatment, offering valuable insights for researchers exploring its mechanism of action and potential as a therapeutic agent. While a comprehensive public transcriptome dataset for this compound is not yet available, this guide synthesizes known effects on critical gene targets to provide a representative overview.

Quantitative Gene Expression Analysis

The following table summarizes the hypothetical, yet biologically plausible, changes in the expression of key genes in response to this compound treatment. These changes are based on the known inhibitory effects of this compound on the NF-κB pathway and its activating effects on the Nrf2 pathway, as indicated by various studies.[1][2] The data represents a typical outcome of a quantitative real-time PCR (qPCR) or RNA-sequencing experiment.

GenePathwayFunctionFold Change (this compound vs. Control)
NF-κB Pathway
NFKB1NF-κB SignalingTranscription factor, central mediator of inflammation-2.5
RELANF-κB SignalingTranscription factor, subunit of NF-κB-2.8
TNFPro-inflammatory CytokineInduces inflammation and apoptosis-3.2
IL6Pro-inflammatory CytokineKey mediator of acute phase response and inflammation-3.5
IL1BPro-inflammatory CytokinePotent inflammatory cytokine-3.0
Nrf2 Pathway
NFE2L2 (Nrf2)Nrf2 SignalingMaster regulator of antioxidant response+2.8
HMOX1Antioxidant EnzymeHeme oxygenase 1, protects against oxidative stress+3.5
NQO1Antioxidant EnzymeNAD(P)H quinone dehydrogenase 1, detoxification+3.2
GCLCGlutathione SynthesisCatalytic subunit of glutamate-cysteine ligase+2.9
SOD2Antioxidant EnzymeSuperoxide dismutase 2, mitochondrial antioxidant+2.5
Apoptosis Pathway
BCL2Anti-apoptoticInhibits apoptosis-2.0
BAXPro-apoptoticPromotes apoptosis+2.2
CASP3Apoptosis ExecutionCaspase-3, key executioner of apoptosis+1.8

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment designed to analyze the effects of this compound on gene expression in a human cell line (e.g., macrophages or neuronal cells).

Cell Culture and this compound Treatment
  • Cell Line Maintenance: Human macrophage-like cells (e.g., THP-1 differentiated with PMA) or a relevant neuronal cell line are cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 6-well plates at a density of 1 x 10^6 cells per well and allowed to adhere overnight.

  • This compound Treatment: A stock solution of this compound is prepared in DMSO. The culture medium is replaced with fresh medium containing either this compound at a final concentration of 10 µM or 20 µM, or an equivalent volume of DMSO as a vehicle control.[2]

  • Incubation: Cells are incubated with this compound or vehicle control for a predetermined time course (e.g., 24 hours) to allow for changes in gene expression.

RNA Extraction and Quantification
  • RNA Isolation: Total RNA is extracted from the cells using a TRIzol-based method or a commercially available RNA extraction kit following the manufacturer's protocol.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. RNA integrity is assessed using an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.

Gene Expression Analysis (RNA-Sequencing)
  • Library Preparation: RNA-sequencing libraries are prepared from the extracted RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.

  • Bioinformatics Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts.

    • Differential Gene Expression Analysis: Differential expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are identified as differentially expressed.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Reverse Transcription: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.[3]

  • qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.[4][5][6][7] Each reaction contains cDNA template, forward and reverse primers for the gene of interest, and SYBR Green master mix.

  • Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.[7]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for gene expression analysis.

Rosinidin_Signaling_Pathways cluster_0 NF-κB Pathway (Inhibition) cluster_1 Nrf2 Pathway (Activation) cluster_2 Apoptosis Pathway (Modulation) This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF, IL6, IL1B) NFkB_nucleus->Proinflammatory_Genes activates transcription Rosinidin2 This compound Keap1 Keap1 Rosinidin2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1, SOD2) ARE->Antioxidant_Genes activates transcription Rosinidin3 This compound Bcl2 Bcl-2 Rosinidin3->Bcl2 downregulates Bax Bax Rosinidin3->Bax upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Bax->Apoptosis promotes Caspase3->Apoptosis executes

Caption: Key signaling pathways modulated by this compound treatment.

Experimental_Workflow cluster_0 Gene Expression Analysis cluster_1 RNA-Sequencing cluster_2 qRT-PCR start Cell Culture treatment This compound Treatment (vs. Control) start->treatment rna_extraction RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->quality_control library_prep Library Preparation quality_control->library_prep reverse_transcription Reverse Transcription (cDNA) quality_control->reverse_transcription sequencing Sequencing library_prep->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics end Differentially Expressed Genes bioinformatics->end qpcr qPCR reverse_transcription->qpcr data_analysis Data Analysis (2^-ΔΔCt) qpcr->data_analysis data_analysis->end

Caption: Experimental workflow for gene expression analysis.

References

Validating the Anticancer Properties of Rosinidin and its Analogs in Specific Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer properties of compounds structurally related to Rosinidin, focusing on Dehydroabietic acid (DHA), a major component of pine rosin, and the anthocyanidin Delphinidin. Due to the limited availability of specific data on this compound, these compounds serve as valuable proxies for understanding the potential anticancer effects of this class of molecules. The data presented herein is compiled from multiple in vitro studies on various cancer cell lines, offering a comparative perspective against established chemotherapeutic agents.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic activity of Dehydroabietic acid (DHA) and Delphinidin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the cell line and the specific derivative of the compound.

Dehydroabietic Acid (DHA) Derivatives

Substantial research has focused on enhancing the anticancer activity of DHA by synthesizing various derivatives. These modifications have often led to significantly lower IC50 values compared to the parent compound. For instance, certain quinoxaline derivatives of DHA have demonstrated potent activity against liver, breast, and cervical cancer cell lines.[1] Similarly, acylhydrazone derivatives have also shown improved cytotoxicity.[2]

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
DHA Quinoxaline Derivative (4b) SMMC-7721Hepatocarcinoma0.72 ± 0.09EtoposideNot Reported
MCF-7Breast Cancer1.78 ± 0.36EtoposideNot Reported
HeLaCervical Cancer1.08 ± 0.12EtoposideNot Reported
DHA Acylhydrazone Derivative (4w) HeLaCervical Cancer2.21Cisplatin1.94
BEL-7402Liver Cancer14.46Cisplatin12.68
DHA-Chalcone Hybrid (33) MCF-7Breast Cancer2.21 - 11.55-FU5.37
MDA-MB-231Breast CancerNot specified5-FUNot specified
Parent Dehydroabietic Acid (DHA) CNE-2Nasopharyngeal88.64--
HeLaCervical Cancer37.40--
HepG2Liver Cancer80.36--

Table 1: Comparative IC50 values of Dehydroabietic acid (DHA) and its derivatives in various cancer cell lines. The data indicates that synthetic modifications can significantly enhance the cytotoxic potency of DHA.[1][2][3]

Delphinidin

Delphinidin has demonstrated notable antiproliferative effects, particularly in breast and prostate cancer cell lines. Its efficacy is comparable to the vitamin E analog, Trolox, in some studies.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Delphinidin MCF-7Breast Cancer120Trolox11.25
PC3Prostate Cancer60 - 180 (Apoptosis induction)--
A549Lung Cancer55--
NCI-H441Lung Cancer58--
SK-MES-1Lung Cancer44--
HCT116Colon Cancer110--
LoVoColon Cancer38--
HT29Colon Cancer35--

Table 2: IC50 values of Delphinidin in various cancer cell lines. Delphinidin shows a broad range of activity against different cancer types.[4][5][6]

Mechanisms of Anticancer Action

The anticancer effects of DHA derivatives and Delphinidin are attributed to their ability to induce programmed cell death (apoptosis) and interfere with key cellular signaling pathways that regulate cell proliferation and survival.

Induction of Apoptosis

Studies have shown that both DHA derivatives and Delphinidin can trigger apoptosis in cancer cells. This is often characterized by morphological changes such as cell rounding, chromatin condensation, and plasma membrane blebbing.[1][4] The induction of apoptosis is a critical mechanism for the elimination of cancer cells. For example, a quinoxaline derivative of DHA was found to induce apoptosis in SMMC-7721 liver cancer cells in a dose-dependent manner.[1] Similarly, Delphinidin treatment of PC3 prostate cancer cells led to a significant increase in apoptosis.[5]

Modulation of Signaling Pathways

Delphinidin has been shown to exert its anticancer effects by modulating several critical signaling pathways.[7][8] These include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Delphinidin can inhibit the activation of Akt, a key protein in this pathway, leading to decreased cancer cell survival.[7]

  • MAPK Pathway: The MAPK pathway is involved in regulating cell growth, differentiation, and stress responses. Delphinidin can modulate the activity of components of the MAPK pathway, such as JNK and p38, to induce apoptosis.[7][8]

  • NF-κB Signaling: The transcription factor NF-κB plays a significant role in inflammation and cancer progression. Delphinidin has been observed to inhibit the activation of NF-κB, which can contribute to its anticancer effects.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DHA derivative or Delphinidin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.[9][10][11][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13][14][15][16]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18][19][20]

Visualizations

Signaling Pathways Modulated by Delphinidin

Delphinidin_Signaling cluster_effects Cellular Outcomes Delphinidin Delphinidin RTK Receptor Tyrosine Kinases (e.g., EGFR) Delphinidin->RTK Inhibits PI3K PI3K Delphinidin->PI3K Inhibits NFkB NF-κB Delphinidin->NFkB Inhibits MAPK_pathway MAPK Pathway (JNK, p38) Delphinidin->MAPK_pathway Modulates RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Akt->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation Ras->MAPK_pathway Apoptosis Apoptosis MAPK_pathway->Apoptosis

Caption: Signaling pathways modulated by Delphinidin in cancer cells.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with Test Compound start->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V) ic50->apoptosis_assay western_blot Mechanism Study: Western Blot ic50->western_blot pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis end End: Data Interpretation pathway_analysis->end

Caption: A typical experimental workflow for screening anticancer compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Rosinidin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Rosinidin. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

This compound Hazard Profile

This compound is an anthocyanidin, a type of flavonoid pigment found in various plants.[1][2][3][4] While its toxicological properties have not been thoroughly investigated, it should be handled as a potentially hazardous substance.[5] Standard laboratory precautions should be observed to minimize exposure.

Quantitative Data Summary

PropertyData
Chemical FormulaC17H15O6+
Molecular Weight315.30 g/mol
AppearanceRanges from red to purple depending on pH
SolubilityWater-soluble
Known HazardsTo the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5]
CarcinogenicityNo ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[5]

Procedural Guidance for this compound Disposal

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. A clear disposal plan should be in place before any work with this compound begins.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile rubber)[6]

  • A lab coat

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure proper disposal.[7][8]

  • Solid Waste: Collect all solid this compound waste, including contaminated items like weighing papers, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[7][9]

  • Liquid Waste: Collect all solutions containing this compound in a separate, designated hazardous waste container for liquid chemical waste. Do not dispose of this compound solutions down the drain. [7][9][10] The first rinse of any container that held this compound must also be collected as hazardous waste.[8]

Step 3: Labeling and Storage

Proper labeling and storage of waste are critical for safety and regulatory compliance.[8]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the name "this compound." List all components of the waste, including solvents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Keep the container tightly closed except when adding waste.[8][11]

Step 4: Disposal

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[7]

  • Regulatory Compliance: The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The recommended disposal method is to send the material to an approved waste disposal plant.[6]

Experimental Protocols

Currently, there are no publicly available, specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to dispose of it as hazardous chemical waste through a certified vendor.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

RosinidinDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Yes E Collect in Labeled Liquid Hazardous Waste Container C->E No F Store in Designated Secure Area D->F E->F G Follow Institutional EHS Procedures for Waste Pickup F->G H Waste Sent to Approved Disposal Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Rosinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Rosinidin, a naturally occurring anthocyanin. While specific hazard data for this compound is limited, this document outlines best practices based on available information for similar flavonoid compounds to ensure laboratory safety and proper disposal. Acute toxicity studies in rats have indicated that this compound is safe at tested dosages. However, as with any laboratory chemical, appropriate precautions are necessary to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Nitrile glovesEN 374Prevents direct skin contact.
Eye Protection Safety glasses with side shields or safety gogglesEN 166Protects eyes from dust particles.
Respiratory Protection N95 or FFP2 respiratorNIOSH or EN 149Recommended when handling powders to prevent inhalation.
Body Protection Laboratory coat---Protects skin and clothing from contamination.

Handling Procedures

Adherence to standard laboratory safety protocols is essential when working with this compound.

Engineering Controls:

  • Ventilation: Handle powdered this compound in a well-ventilated area. A fume hood is recommended for procedures that may generate significant amounts of dust.

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas where this compound is handled.

Spill and Disposal Plan

In the event of a spill and for routine disposal, the following procedures should be followed.

Spill Cleanup:

  • Notification: Alert colleagues in the immediate area.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For powdered spills, gently cover with a damp paper towel to avoid dispersing the dust.

  • Cleanup: Carefully scoop the material into a designated waste container. Clean the area with soap and water.

Waste Disposal:

  • Segregation: All this compound waste, including contaminated PPE and cleaning materials, should be segregated from general laboratory waste.

  • Labeling: Waste containers must be clearly labeled as "Chemical Waste" and specify "this compound."

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Don PPE Don PPE Select PPE->Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Proceed to Handling Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Experiment Complete Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Standard laboratory workflow for handling this compound.

PPE Donning and Doffing Procedure

Proper donning and doffing of PPE are critical to prevent contamination. The following diagrams outline the correct sequence.

PPE Donning Sequence

lab_coat 1. Lab Coat respirator 2. Respirator lab_coat->respirator goggles 3. Goggles/Face Shield respirator->goggles gloves 4. Gloves goggles->gloves

Recommended sequence for putting on personal protective equipment.

PPE Doffing Sequence

gloves 1. Gloves goggles 2. Goggles/Face Shield gloves->goggles lab_coat 3. Lab Coat goggles->lab_coat respirator 4. Respirator lab_coat->respirator

Recommended sequence for removing personal protective equipment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosinidin
Reactant of Route 2
Rosinidin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.